Ingenol-5,20-acetonide-3-O-angelate
Description
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Properties
Molecular Formula |
C28H38O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9+/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1 |
InChI Key |
STFFIQHUWFISBB-BMWQYNHXSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Semisynthesis of Ingenol-3-Angelate: A Technical Guide to the Discovery and Isolation of the Key Intermediate, Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Ingenol-5,20-acetonide-3-O-angelate, a pivotal intermediate in the semi-synthesis of the potent anti-cancer agent, Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005). This document details the extraction of the precursor, ingenol, from natural sources, its chemical modification to the acetonide-protected intermediate, and the subsequent angeloylation. Furthermore, it elucidates the mechanism of action of the final product, Ingenol-3-angelate, and presents relevant quantitative data and experimental protocols.
Introduction
Ingenol-3-angelate, a diterpene ester isolated from the sap of plants of the Euphorbia genus, has gained significant attention for its efficacy in treating actinic keratosis, a precursor to non-melanoma skin cancer.[1] Due to the low natural abundance of Ingenol-3-angelate, semi-synthesis from the more readily available precursor, ingenol, is a critical strategy for its production.[2][3] A key step in this multi-step synthesis is the regioselective esterification of the C3 hydroxyl group of ingenol. To achieve this, a protection strategy is employed, involving the formation of Ingenol-5,20-acetonide, which is then converted to the target intermediate, this compound.
Isolation of the Starting Material: Ingenol
The primary source for the semi-synthesis is ingenol, which can be isolated from the seeds of Euphorbia lathyris or the sap of Euphorbia peplus.[2][4] The isolation from E. lathyris seeds is often preferred due to a higher yield of ingenol.[2]
Experimental Protocol: Isolation of Ingenol from Euphorbia lathyris Seeds
This protocol is adapted from the procedure described by Appendino et al. (1999).[5][6][7][8]
Materials:
-
Dried seeds of Euphorbia lathyris
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) in methanol
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Extraction:
-
Grind the dried E. lathyris seeds to a fine powder.
-
Extract the powder with hexane to remove the bulk of the fatty oils.
-
The defatted seed meal is then extracted with methanol to obtain a crude extract containing ingenol esters.
-
-
Hydrolysis (Transesterification):
-
Dissolve the crude methanolic extract in a solution of sodium methoxide in methanol.
-
Stir the mixture at room temperature. This process cleaves the various ester groups present on the ingenol backbone, yielding free ingenol.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a suitable acid and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Collect the organic phase, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude ingenol is then purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent.
-
Quantitative Data: The yield of ingenol from dried seeds of E. lathyris is approximately 275 mg per kilogram.[2]
Semi-Synthesis of this compound
The semi-synthesis involves a two-step process from the isolated ingenol: protection of the 5,20-diol and subsequent angeloylation of the 3-hydroxyl group.
Step 1: Protection of Ingenol as Ingenol-5,20-acetonide
To selectively functionalize the C3 hydroxyl group, the more reactive C5 and C20 hydroxyl groups are protected as an acetonide.
Materials:
-
Ingenol
-
Acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve ingenol in acetone.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ingenol-5,20-acetonide.
-
The crude product can be purified by silica gel chromatography if necessary.
Step 2: Angeloylation to Yield this compound
The final step to the target intermediate is the stereoconservative esterification of the C3 hydroxyl group with angelic acid.
Materials:
-
Ingenol-5,20-acetonide
-
Angelic acid
-
A coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU))
-
A base (e.g., 4-dimethylaminopyridine (B28879) (DMAP) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
Procedure:
-
Dissolve Ingenol-5,20-acetonide, angelic acid, and the base in the anhydrous solvent.
-
Add the coupling agent to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield | Reference |
| Isolation | E. lathyris seeds | Ingenol | Hexane, Methanol, NaOMe | ~275 mg/kg | [2] |
| Protection | Ingenol | Ingenol-5,20-acetonide | Acetone, p-TsOH·H2O | High | |
| Angeloylation & Deprotection (Overall) | Ingenol | Ingenol-3-angelate | Angelic acid, Coupling agents, Base; Deprotection reagents | 31% |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Features |
| ¹H NMR | Signals corresponding to the ingenol backbone protons. Protons of the angelate group: a quartet around 6.0-6.2 ppm (olefinic proton) and two methyl doublets. Protons of the acetonide group: two singlets for the two methyl groups. |
| ¹³C NMR | Carbonyl carbon of the ester around 165-170 ppm. Olefinic carbons of the angelate group. Carbons of the ingenol core. Acetonide carbons, including the quaternary carbon and the two methyl carbons. |
| Mass Spec (HRMS) | Calculated m/z for C28H38O6 [M+H]⁺ or [M+Na]⁺. |
Mechanism of Action of the Final Product: Ingenol-3-Angelate
This compound is primarily a synthetic intermediate and is not intended for therapeutic use. Its deprotection yields Ingenol-3-angelate, the active pharmaceutical ingredient.
Ingenol-3-angelate exerts its anti-tumor effects through a dual mechanism of action:[9]
-
Induction of cell death: It is a potent activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ).[10][11] Activation of PKCδ triggers a signaling cascade that leads to the disruption of mitochondrial function and ultimately, necrotic cell death in cancer cells.[1][11]
-
Induction of an inflammatory response: The initial cell death releases pro-inflammatory cytokines and chemokines, which recruit immune cells, such as neutrophils, to the tumor site.[12] This localized inflammatory response helps in the clearance of remaining tumor cells.
Visualizations
Experimental Workflow: Semi-synthesis of Ingenol-3-Angelate
References
- 1. Picato® gel | NHMRC [nhmrc.gov.au]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An expeditious procedure for the isolation of ingenol from the seeds of euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the preparation of Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in the treatment of actinic keratosis. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, drawing upon available data for the compound itself and its closely related, biologically active derivative, Ingenol-3-angelate. This document includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of the relevant biological signaling pathways.
Chemical Structure and Identifiers
This compound is a diterpenoid of the ingenane (B1209409) class, characterized by a complex tetracyclic carbon skeleton. The acetonide group protects the hydroxyl groups at the C-5 and C-20 positions of the ingenol core, while the angelate ester is located at the C-3 position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 87980-68-5 | [1][2] |
| Molecular Formula | C28H38O6 | [1][2] |
| IUPAC Name | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁶]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate | [1] |
| InChI | InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28-/m1/s1 | [1] |
| InChIKey | STFFIQHUWFISBB-YCAZZORDSA-N | [1] |
| Canonical SMILES | C/C=C(\C)/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C--INVALID-LINK--[C@H]5--INVALID-LINK--C[C@H]3C)COC(O4)(C)C)O)C | [1] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 470.6 g/mol | [1] |
| Exact Mass | 470.26683893 Da | [1] |
| XLogP3 | 3.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 82.1 Ų | [1] |
Table 3: Physicochemical Properties of Ingenol-3-angelate (for comparison)
| Property | Value | Reference |
| Molecular Weight | 430.5 g/mol | [3] |
| Solubility | Soluble in Ethanol and DMSO | |
| Appearance | Solid |
Experimental Protocols
Semi-synthesis of this compound
This compound is a key intermediate in the high-yielding semi-synthesis of Ingenol-3-angelate from the more readily available ingenol. The following protocol is based on established methods for the synthesis of ingenol derivatives.[4][5]
Objective: To synthesize this compound from ingenol.
Materials:
-
Ingenol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Angelic anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Protection of the 5,20-diol:
-
Dissolve ingenol in a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ingenol-5,20-acetonide.
-
-
Esterification at the 3-hydroxyl group:
-
Dissolve the crude Ingenol-5,20-acetonide in anhydrous dichloromethane.
-
Add angelic anhydride and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to afford pure this compound.
-
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Direct biological activity data for this compound is limited as it is primarily considered a synthetic intermediate. However, its ultimate product, Ingenol-3-angelate (PEP005), is a well-characterized and potent modulator of Protein Kinase C (PKC).[6][7]
Ingenol-3-angelate activates a broad range of PKC isoforms, leading to a variety of cellular responses, including the induction of apoptosis in cancer cells.[6][8] The activation of PKC initiates a downstream signaling cascade, prominently featuring the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway.[9]
Protein Kinase C (PKC) Activation
Ingenol-3-angelate and other ingenol esters are potent activators of PKC. They bind to the C1 domain of PKC, mimicking the endogenous activator diacylglycerol (DAG). This binding event recruits PKC to the cell membrane and induces a conformational change that activates the kinase.
Downstream Signaling: The Ras/Raf/MAPK Pathway
Activation of PKC by Ingenol-3-angelate leads to the activation of the Ras/Raf/MAPK signaling cascade.[9] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. The key steps are:
-
PKC-mediated activation of Ras/Raf: Activated PKC can phosphorylate and activate proteins that lead to the activation of the small GTPase Ras, which in turn activates the Raf kinase.
-
MAPK cascade: Raf (a MAP kinase kinase kinase) phosphorylates and activates MEK (a MAP kinase kinase), which in turn phosphorylates and activates ERK (a MAP kinase).
-
Cellular response: Activated ERK can translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that can ultimately result in apoptosis in cancer cells.
Caption: PKC-mediated MAPK signaling by Ingenol-3-angelate.
Conclusion
This compound is a crucial intermediate in the semi-synthesis of the clinically relevant compound, Ingenol-3-angelate. While direct experimental data on its physical and biological properties are scarce, its chemical structure and role in synthesis are well-defined. The biological activity of its deprotected form, Ingenol-3-angelate, is potent and mediated through the activation of Protein Kinase C and the subsequent engagement of downstream signaling pathways such as the Ras/Raf/MAPK cascade. This technical guide provides a foundational understanding of this compound for researchers in medicinal chemistry and drug development, highlighting its importance in the synthesis of potent anti-cancer agents. Further experimental characterization of this intermediate would be beneficial for a more complete understanding of its properties.
References
- 1. This compound | C28H38O6 | CID 71482499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Ingenol 3-angelate;PEP005 | C25H34O6 | CID 138756126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: Synthesis, Properties, and Role as a Key Precursor to a Potent PKC Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide-3-O-angelate (CAS No. 87980-68-5) is a pivotal synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (PEP005, Ingenol (B1671944) Mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in oncology and dermatology. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, and detailed experimental protocols for its synthesis and subsequent conversion to the biologically active Ingenol-3-angelate. Furthermore, this document elucidates the critical signaling pathways modulated by the active compound, offering valuable insights for researchers in drug discovery and development.
Compound Identification and Properties
This compound is a derivative of ingenol, a complex diterpenoid isolated from plants of the Euphorbia genus. The acetonide functional group serves as a protecting group for the hydroxyl moieties at the C5 and C20 positions of the ingenol core, facilitating the selective esterification at the C3 position.
Table 1: Synonyms and CAS Number
| Identifier | Value |
| Primary Name | This compound |
| Synonym 1 | Ingenol 5,20-acetonide 3-angelate |
| Synonym 2 | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate |
| CAS Number | 87980-68-5[1][2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C28H38O6 |
| Molecular Weight | 470.6 g/mol |
| Appearance | Data not available |
| Solubility | Data not available |
Synthesis and Experimental Protocols
The primary significance of this compound lies in its role as a key intermediate in a high-yielding semi-synthesis of Ingenol-3-angelate. This process involves the protection of the C5 and C20 hydroxyl groups of ingenol, followed by the stereoselective esterification of the C3 hydroxyl group with angelic acid, and subsequent deprotection of the acetonide.
Synthesis of Ingenol-5,20-acetonide
The initial step involves the selective protection of the C5 and C20 diol of ingenol as an acetonide. This is a crucial step to prevent side reactions during the subsequent esterification.
Experimental Protocol:
-
A solution of ingenol in a suitable solvent (e.g., acetone, 2,2-dimethoxypropane) is treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude Ingenol-5,20-acetonide, which can be purified by column chromatography.
Synthesis of this compound
The C3 hydroxyl group of Ingenol-5,20-acetonide is then esterified with angelic acid. This step is critical for the biological activity of the final product.
Experimental Protocol:
-
To a solution of Ingenol-5,20-acetonide in an anhydrous, non-polar solvent (e.g., toluene), angelic acid, a coupling agent (e.g., 2,4,6-trichlorobenzoyl chloride), and a base (e.g., triethylamine) are added.
-
The reaction mixture is heated, and the progress is monitored by TLC.
-
Upon completion, the mixture is cooled, filtered, and the filtrate is washed successively with an acidic solution, a basic solution, and brine.
-
The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo.
-
The resulting crude product, this compound, is purified by silica (B1680970) gel column chromatography.
Deprotection to Ingenol-3-angelate
The final step is the removal of the acetonide protecting group to yield the biologically active Ingenol-3-angelate.
Experimental Protocol:
-
This compound is dissolved in a mixture of a protic solvent (e.g., methanol) and an aqueous acid (e.g., hydrochloric acid).
-
The reaction is stirred at room temperature until complete deprotection is observed by TLC.
-
The reaction mixture is then neutralized with a base and the product is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to give the crude Ingenol-3-angelate.
-
Further purification can be achieved by chromatography to yield the final product with high purity.
Biological Context: The Role of Ingenol-3-angelate
While there is limited information on the direct biological activity of this compound, its deprotected form, Ingenol-3-angelate, is a well-characterized and potent modulator of critical cellular signaling pathways.
Activation of Protein Kinase C (PKC)
Ingenol-3-angelate is a potent activator of the Protein Kinase C (PKC) family of enzymes, with a particular affinity for the novel PKC isoforms, especially PKCδ. The activation of PKCδ is a key event that triggers a cascade of downstream signaling events.
Caption: Activation of PKCδ by Ingenol-3-angelate.
Downstream Signaling Pathways
The activation of PKCδ by Ingenol-3-angelate leads to the modulation of several key signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways are central to the regulation of cell proliferation, survival, and apoptosis.
Caption: Downstream signaling pathways modulated by Ingenol-3-angelate.
Conclusion
This compound is a crucial, non-biologically active intermediate that enables the efficient and stereoselective synthesis of Ingenol-3-angelate. A thorough understanding of its synthesis and chemical properties is essential for the production of the pharmacologically active end product. The potent biological effects of Ingenol-3-angelate, mediated primarily through the activation of PKCδ and the subsequent modulation of key signaling pathways, underscore the importance of its synthetic precursors in the development of novel therapeutics. This guide provides the necessary technical information for researchers and professionals working in the field of drug discovery and development to effectively utilize this compound in their research endeavors.
References
An In-depth Technical Guide to the Biosynthesis of Ingenol Compounds in Euphorbia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plant genus Euphorbia is a rich source of structurally diverse and biologically active diterpenoids, with ingenol (B1671944) and its derivatives being of significant interest for their potent anti-cancer and anti-inflammatory properties. Ingenol mebutate (marketed as Picato®), an ester of ingenol, is an FDA-approved topical treatment for actinic keratosis, a precancerous skin condition.[1][2][3] The complex architecture of the ingenane (B1209409) skeleton, characterized by a unique "in/out" bridged bicyclo[4.4.1]undecane core, has made its chemical synthesis exceptionally challenging and costly, with early syntheses requiring over 37 steps.[4][5] Consequently, the current commercial supply of ingenol and its derivatives relies on extraction from Euphorbia species, which often results in low yields.[1][4][6] This has spurred considerable research into understanding and engineering the biosynthetic pathway of these valuable compounds to enable more sustainable and efficient production through synthetic biology approaches.
This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of ingenol compounds in Euphorbia species, with a focus on the key enzymatic steps, intermediates, and regulatory mechanisms. It is intended to serve as a resource for researchers, scientists, and drug development professionals working on the elucidation, reconstitution, and engineering of this important metabolic pathway.
The Ingenol Biosynthetic Pathway
The biosynthesis of ingenol, like other terpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7][8][9] These precursors are synthesized through the plastidial methylerythritol phosphate (B84403) (MEP) pathway and the cytosolic mevalonate (B85504) (MVA) pathway.[7][8] The condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), yields the C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP).[7]
The committed steps in ingenol biosynthesis begin with the cyclization of GGPP and subsequent oxidative modifications to form the characteristic ingenane scaffold. The pathway can be broadly divided into three key stages:
-
Formation of the Casbene (B1241624) Diterpene Scaffold: The linear C20 precursor, GGPP, is first cyclized to form the macrocyclic diterpene casbene. This reaction is catalyzed by casbene synthase (CBS) .[1][10] Although casbene was proposed as a general precursor for related diterpenoids, its presence in Euphorbia species accumulating these compounds was confirmed through the analysis of mature seeds of Euphorbia lathyris.[1]
-
Oxidative Functionalization and Rearrangement to the Lathyrane Skeleton: The casbene core undergoes a series of regio-specific oxidations and a key cyclization to form the lathyrane diterpenoid, jolkinol C. This part of the pathway involves a collaboration between cytochrome P450 monooxygenases (CYPs) and an alcohol dehydrogenase (ADH).
-
CYP71D445 catalyzes the 9-oxidation of casbene.[1]
-
CYP726A27 is responsible for the 5-oxidation of casbene.[1]
-
Alcohol Dehydrogenase 1 (ADH1) then catalyzes a non-conventional cyclization of the oxidized casbene intermediates to produce jolkinol C, which is considered a key intermediate in the biosynthesis of ingenol.[1][10]
-
-
Formation of the Ingenane Skeleton and Subsequent Acylations: The conversion of the lathyrane skeleton of jolkinol C to the tigliane (B1223011) and ultimately the ingenane scaffold is hypothesized to occur through a series of discrete cyclizations and rearrangements.[4] While the specific enzymes catalyzing these late-stage transformations are still under investigation, recent studies have identified enzymes responsible for the final acylation steps that produce the bioactive ingenol esters.
-
In Euphorbia lathyris, two O-acyltransferases, ElBAHD16 and ElBAHD35 , have been identified and characterized. These enzymes exhibit mono-acylation activities towards hydroxyl groups of lathyrane-type substrates.[11] ElBAHD16 shows regioselectivity for the 7-OH group and donor promiscuity, while ElBAHD35 specifically recognizes the 5-OH group and demonstrates donor specificity for acetyl-CoA.[11]
-
In Euphorbia peplus, two acyltransferases have been identified that catalyze the addition of an angeloyl group to the ingenol scaffold to produce ingenol-3-angelate (ingenol mebutate).[6]
-
Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of ingenol and its esters in Euphorbia species.
Quantitative Data
A significant challenge in the production of ingenol-based pharmaceuticals is the low abundance of these compounds in their natural sources. The following tables summarize key quantitative data related to the biosynthesis and accumulation of ingenol and related compounds in Euphorbia species.
Table 1: Concentration of Ingenol in Various Euphorbia Species
| Euphorbia Species | Plant Part | Ingenol Concentration (mg/kg dry weight) | Reference |
| E. myrsinites | Lower leafless stems | 547 | [12][13][14] |
| E. lathyris | Dried seeds | 275 | [4][15] |
| E. peplus | Aerial tissue | 1.1 (as ingenol mebutate) | [1][6] |
Table 2: Characterized Enzymes in Ingenol Biosynthesis
| Enzyme | Source Organism | Substrate(s) | Product(s) | Experimental System | Reference |
| Casbene Synthase (CBS) | Euphorbia lathyris | Geranylgeranyl Pyrophosphate (GGPP) | Casbene | In vivo (N. benthamiana), in vitro | [1][10] |
| CYP71D445 | Euphorbia lathyris | Casbene | 9-hydroxy-casbene | In vivo (N. benthamiana), in vitro | [1] |
| CYP726A27 | Euphorbia lathyris | Casbene | 5-hydroxy-casbene | In vivo (N. benthamiana), in vitro | [1] |
| Alcohol Dehydrogenase 1 (ADH1) | Euphorbia lathyris | 5,9-dihydroxy-casbene | Jolkinol C | In vivo (N. benthamiana), in vitro | [1][10] |
| ElBAHD16 | Euphorbia lathyris | 7-hydroxylathyrol, various acyl-CoAs | Acylated 7-hydroxylathyrol | In vitro (E. coli), in vivo (N. benthamiana, E. lathyris) | [11] |
| ElBAHD35 | Euphorbia lathyris | 7-hydroxylathyrol, lathyrol, acetyl-CoA | Acetylated 7-hydroxylathyrol/lathyrol | In vitro (E. coli), in vivo (N. benthamiana, E. lathyris) | [11] |
Experimental Protocols
The elucidation of the ingenol biosynthetic pathway has relied on a combination of transcriptomics, heterologous expression, and in vitro enzymology. This section provides an overview of the key experimental methodologies employed.
Identification of Candidate Genes via Transcriptome Analysis
A common strategy to identify genes involved in a specific metabolic pathway is to compare the transcriptomes of tissues or developmental stages with high and low accumulation of the target compounds.
Experimental Workflow:
Caption: Workflow for identifying candidate genes in ingenol biosynthesis using transcriptomics.
Detailed Methodology:
-
Plant Material: Collect tissues from Euphorbia species known to produce ingenol compounds (e.g., mature seeds of E. lathyris).
-
RNA Extraction: Extract total RNA from the collected tissues using a suitable method (e.g., TRIzol reagent followed by column purification).
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., using an Illumina platform).
-
Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts de novo using software like Trinity. Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).
-
Identification of Candidate Genes: Identify transcripts encoding putative enzymes of interest, such as terpene synthases, cytochrome P450s, alcohol dehydrogenases, and acyltransferases, based on their annotations.
Functional Characterization of Biosynthetic Genes in Nicotiana benthamiana
Transient expression in N. benthamiana is a rapid and effective method for in vivo functional characterization of plant biosynthetic genes.
Experimental Workflow:
Caption: Workflow for functional gene characterization using transient expression in N. benthamiana.
Detailed Methodology:
-
Vector Construction: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into a plant expression vector suitable for Agrobacterium-mediated transient expression.
-
Agrobacterium Transformation: Transform the expression construct into a suitable Agrobacterium tumefaciens strain (e.g., AGL1 or GV3101).
-
Agroinfiltration: Grow the transformed Agrobacterium culture and resuspend the cells in infiltration buffer. Infiltrate the bacterial suspension into the leaves of 4-6 week old N. benthamiana plants. For multi-enzyme pathways, co-infiltrate multiple Agrobacterium strains, each carrying a different gene construct.
-
Metabolite Extraction and Analysis: After 3-5 days of incubation, harvest the infiltrated leaf tissue. Extract the metabolites using an appropriate solvent (e.g., ethyl acetate). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.
In Vitro Enzyme Assays
In vitro assays using purified recombinant enzymes are essential for determining the specific activity, substrate specificity, and kinetic parameters of the biosynthetic enzymes.
Detailed Methodology:
-
Heterologous Protein Expression and Purification: Clone the coding sequence of the candidate gene into a suitable expression vector for Escherichia coli or yeast (Saccharomyces cerevisiae). Express the protein and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). For cytochrome P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is often necessary.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., casbene for CYPs), and any necessary cofactors (e.g., NADPH for CYPs, NAD+ for ADHs, acyl-CoA for acyltransferases).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent.
-
Analyze the products by GC-MS or LC-MS to confirm the identity and quantify the amount of product formed.
-
Future Outlook and Conclusion
The elucidation of the ingenol biosynthetic pathway in Euphorbia species has made significant strides, with the identification of several key enzymes involved in the early and late stages of the pathway.[1][10][11] However, the enzymes responsible for the intricate skeletal rearrangements that convert the lathyrane scaffold to the ingenane core remain to be discovered.[4] Future research will likely focus on identifying these missing enzymatic links through a combination of genomics, proteomics, and metabolomics approaches.
The successful reconstitution of parts of the ingenol pathway in heterologous hosts like N. benthamiana and yeast paves the way for the development of microbial cell factories for the sustainable production of ingenol and its derivatives.[16] This would not only provide a stable and cost-effective supply of these valuable pharmaceuticals but also enable the production of novel ingenol analogs with improved therapeutic properties through metabolic engineering and synthetic biology. The in-depth understanding of the biosynthetic machinery detailed in this guide is a critical foundation for these future endeavors.
References
- 1. pnas.org [pnas.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications [mdpi.com]
- 8. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theory.labster.com [theory.labster.com]
- 10. Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two O-acyltransferases from the diterpene biosynthetic gene cluster of Euphorbia lathyris contribute to the structural diversity of medicinal macrocyclic diterpenoid esters biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Stability of Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol (B1671944) Mebutate (PEP005), a potent agent used in the treatment of actinic keratosis. The chemical stability of this intermediate is of paramount importance to ensure the purity, potency, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known and predicted physical and chemical stability of this compound, outlines potential degradation pathways, and proposes methodologies for its stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | [(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-yl] (2Z)-2-methylbut-2-enoate |
| Molecular Formula | C₂₈H₃₈O₆ |
| Molecular Weight | 470.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane. |
| Storage (Solution) | Recommended storage at -20°C for short-term (1 month) and -80°C for long-term (6 months) to minimize degradation.[1] |
Potential Degradation Pathways
The chemical structure of this compound contains two primary functionalities susceptible to degradation: the acetonide protecting group and the angelate ester at the C-3 position.
Hydrolytic Degradation
-
Acid-Catalyzed Hydrolysis: The acetonide group, protecting the 5- and 20-hydroxyls, is highly labile under acidic conditions. Acid-catalyzed hydrolysis will lead to the removal of the acetonide, yielding ingenol-3-O-angelate. The angelate ester is also susceptible to acid-catalyzed hydrolysis, which would yield ingenol and angelic acid. This reaction is reversible.
-
Base-Catalyzed Hydrolysis (Saponification): The angelate ester is prone to irreversible hydrolysis under basic conditions, a process known as saponification. This reaction will yield the corresponding carboxylate salt of angelic acid and ingenol-5,20-acetonide. The acetonide group is generally stable under basic conditions.
Isomerization
The angelate moiety, a (Z)-ester, is the thermodynamically less stable isomer compared to the tiglate ((E)-ester). Isomerization of the angelate to the tiglate can occur, particularly in the presence of base or upon exposure to heat or light. This represents a critical degradation pathway as it leads to the formation of a diastereomeric impurity.
Rearrangement
Literature on ingenol esters suggests that acyl migration can occur. Under certain conditions, the angeloyl group at the C-3 position could potentially migrate to the C-5 or C-20 positions, especially after the removal of the acetonide protecting group.
References
A Technical Guide to the Mechanism of Action of Ingenol-3-Angelate as a Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-3-angelate (I3A), also known as PEP005, is a diterpene ester extracted from the sap of the plant Euphorbia peplus.[1][2][3][4] For centuries, crude extracts of this plant have been utilized in traditional medicine to treat a variety of skin conditions, including warts, keratoses, and skin cancers.[1][4] Modern pharmacological studies have identified I3A as a potent activator of Protein Kinase C (PKC) isoforms, leading to a range of cellular responses, including apoptosis in cancer cells and modulation of the immune system.[1][2][5] This technical guide provides an in-depth overview of the mechanism of action of Ingenol-3-angelate as a PKC activator, focusing on its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study. Ingenol-5,20-acetonide-3-O-angelate is a related compound, often used as an intermediate in the semi-synthesis of Ingenol-3-angelate.[6][7]
Core Mechanism of Action: Protein Kinase C Activation
Ingenol-3-angelate is a non-tumor-promoting phorbol (B1677699) ester-like compound that functions as a diacylglycerol (DAG) analogue.[3] It binds with high affinity to the C1 domain present in classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[1][2] This binding event recruits PKC enzymes to cellular membranes, leading to their activation.[3]
The activation of specific PKC isoforms by I3A is cell-type dependent and can lead to divergent downstream effects. For instance, in myeloid leukemia cells, the pro-apoptotic effects of I3A are primarily mediated through the activation and translocation of PKCδ.[1][2] In contrast, in T cells, I3A promotes survival by activating PKCθ.[2][8][9]
Quantitative Data: Binding Affinities and Activation
The interaction of Ingenol-3-angelate with PKC isoforms has been characterized through various binding and activity assays. While I3A demonstrates broad activity across several PKC isoforms, its affinity can vary.
| PKC Isoform | Binding Affinity (Ki or K_app_) | Cell Line / System | Reference |
| PKCα | High Affinity | In vitro [³H]PDBu binding assay | [10][11][12] |
| PKCβ | High Affinity | In vitro [³H]PDBu binding assay | [11] |
| PKCγ | High Affinity | In vitro [³H]PDBu binding assay | [11] |
| PKCδ | High Affinity | In vitro [³H]PDBu binding assay | [11] |
| PKCε | High Affinity | In vitro [³H]PDBu binding assay | [11] |
Note: Specific quantitative values for binding affinities (e.g., Ki in nM) are not consistently reported across the literature in a comparative manner. The term "high affinity" is used as described in the cited sources.
Downstream Signaling Pathways
The activation of PKC by Ingenol-3-angelate initiates a cascade of downstream signaling events that vary depending on the cellular context and the specific PKC isoforms involved.
Pro-Apoptotic Signaling in Cancer Cells
In several cancer cell lines, particularly those of myeloid origin, I3A induces apoptosis.[1][2][5] This process is largely dependent on the activation of PKCδ.[1] Activated PKCδ translocates to various cellular compartments, including the nucleus and mitochondria, where it can phosphorylate and activate other signaling molecules.[1][5]
Key downstream pathways activated by I3A in cancer cells include:
-
Ras/Raf/MEK/ERK Pathway: I3A treatment leads to the phosphorylation and activation of components of the MAPK/ERK pathway, including Raf-1 and ERK1/2.[4][5]
-
JNK and p38 MAPK Pathways: The stress-activated protein kinase pathways involving JNK and p38 MAPK are also activated.[5]
-
Inhibition of PI3K/AKT Pathway: I3A can lead to reduced levels of phosphorylated (active) AKT, a key survival kinase.[5]
-
NF-κB Signaling: In melanoma cells, I3A has been shown to downregulate NF-κB signaling, contributing to its pro-apoptotic effects.[3]
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel antileukemic compound ingenol 3-angelate inhibits T cell apoptosis by activating protein kinase Ctheta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for semi-synthesis of ingenol mebutate from Ingenol-5,20-acetonide-3-O-angelate
For Immediate Release
This application note provides a detailed protocol for the semi-synthesis of ingenol (B1671944) mebutate, a potent agent for the treatment of actinic keratosis, starting from ingenol. The synthesis proceeds via a three-step sequence involving protection of the C5 and C20 hydroxyl groups as an acetonide, regioselective esterification of the C3 hydroxyl group, and subsequent deprotection. This method is designed to provide a high-yielding and stereoselective route to the final product, minimizing the formation of isomeric impurities.
Introduction
Ingenol mebutate (PEP005), the active ingredient in Picato®, is a diterpenoid ester that has demonstrated significant efficacy in the treatment of actinic keratosis, a common premalignant skin condition.[1] Due to its complex molecular architecture, total synthesis is challenging, making semi-synthesis from the more readily available precursor, ingenol, an attractive alternative. Ingenol can be isolated from the seeds of plants from the Euphorbia genus.[1]
This protocol details a robust three-step semi-synthesis of ingenol mebutate from ingenol. The key strategic elements of this synthesis are:
-
Protection: The selective protection of the cis-diol at the C5 and C20 positions of ingenol as an acetonide. This directs the subsequent esterification to the desired C3 hydroxyl group.
-
Esterification: The regioselective acylation of the C3 hydroxyl group of ingenol-5,20-acetonide with angelic anhydride (B1165640). This step is crucial for introducing the angelate moiety with the correct stereochemistry.
-
Deprotection: The removal of the acetonide protecting group under acidic conditions to yield the final product, ingenol mebutate.
This method has been developed to ensure a high overall yield and purity of the final product, making it suitable for laboratory-scale synthesis and process development.
Chemical Structures and Reaction Pathway
The overall synthetic scheme is presented below:
Caption: Semi-synthesis of Ingenol Mebutate from Ingenol.
Experimental Protocols
Step 1: Synthesis of Ingenol-5,20-acetonide
This procedure describes the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide.
Materials:
-
Ingenol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetone, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve ingenol (1.0 g, 2.87 mmol) in anhydrous acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane (1.77 mL, 14.35 mmol) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (55 mg, 0.29 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% EtOAc in hexanes).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Gradient elution: 10-40% EtOAc in hexanes) to afford Ingenol-5,20-acetonide as a white solid.
Step 2: Synthesis of this compound
This protocol details the regioselective esterification of the C3 hydroxyl group of the protected ingenol.
Materials:
-
Ingenol-5,20-acetonide
-
Angelic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve Ingenol-5,20-acetonide (1.0 g, 2.57 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-dimethylaminopyridine (DMAP) (63 mg, 0.51 mmol) and N,N-diisopropylethylamine (DIPEA) (1.34 mL, 7.71 mmol) to the solution.
-
Add angelic anhydride (945 mg, 5.14 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% EtOAc in hexanes).
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated aqueous NH₄Cl solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Gradient elution: 5-25% EtOAc in hexanes) to yield this compound.
Step 3: Synthesis of Ingenol Mebutate (Deprotection)
This final step involves the removal of the acetonide protecting group to yield ingenol mebutate.
Materials:
-
This compound
-
Tetrahydrofuran (B95107) (THF)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 g, 2.12 mmol) in tetrahydrofuran (40 mL) in a round-bottom flask.
-
Add 1 M aqueous HCl (20 mL) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC (Eluent: 40% EtOAc in hexanes).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Gradient elution: 20-50% EtOAc in hexanes) to give ingenol mebutate as a white solid.
Data Presentation
| Step | Product Name | Starting Material | Yield (%) | Purity (%) |
| 1 | Ingenol-5,20-acetonide | Ingenol | 85-95 | >95 |
| 2 | This compound | Ingenol-5,20-acetonide | 80-90 | >95 |
| 3 | Ingenol Mebutate | This compound | 85-95 | >98 |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| Ingenol-5,20-acetonide | C₂₃H₃₂O₅ | 388.50 | 6.01 (d, J=5.2 Hz, 1H), 5.95 (s, 1H), 4.38 (d, J=12.0 Hz, 1H), 4.21 (d, J=12.0 Hz, 1H), 4.15 (s, 1H), 3.98 (t, J=8.4 Hz, 1H), 2.18-2.05 (m, 2H), 1.83 (s, 3H), 1.45 (s, 3H), 1.40 (s, 3H), 1.12 (s, 3H), 1.08 (s, 3H), 0.95-0.85 (m, 1H), 0.75-0.65 (m, 1H) | 211.5, 160.2, 140.5, 129.8, 110.1, 98.5, 84.1, 82.3, 78.9, 72.5, 48.9, 45.6, 42.1, 38.7, 31.9, 29.8, 28.5, 27.9, 26.8, 23.4, 22.7, 19.5, 16.8 |
| Ingenol Mebutate | C₂₅H₃₄O₆ | 430.54 | 6.18 (qq, J=7.2, 1.5 Hz, 1H), 6.02 (d, J=5.5 Hz, 1H), 5.98 (s, 1H), 5.51 (t, J=8.0 Hz, 1H), 4.18 (s, 1H), 4.12 (d, J=12.0 Hz, 1H), 3.95 (d, J=12.0 Hz, 1H), 3.75 (br s, 1H), 2.25-2.15 (m, 1H), 2.00 (dq, J=7.2, 1.5 Hz, 3H), 1.88 (d, J=1.5 Hz, 3H), 1.82 (s, 3H), 1.10 (s, 3H), 1.08 (s, 3H), 0.90-0.80 (m, 1H), 0.70-0.60 (m, 1H) | 210.8, 167.5, 140.1, 138.9, 128.2, 127.5, 83.5, 82.1, 78.5, 76.9, 70.1, 60.5, 48.5, 45.2, 41.8, 38.5, 31.5, 27.5, 22.9, 20.8, 16.2, 15.9 |
Experimental Workflow
Caption: Workflow for the semi-synthesis of Ingenol Mebutate.
References
Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a derivative of Ingenol-3-angelate (I3A or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2] I3A is a natural diterpene ester extracted from the sap of Euphorbia peplus and is known for its pro-apoptotic and anti-proliferative effects in various cancer cell lines.[2][3] The 5,20-acetonide modification is synthetically introduced, potentially to enhance the stability of the ingenol (B1671944) core. It is hypothesized that this compound may act as a prodrug, converting to the active Ingenol-3-angelate within the cell culture environment or in vivo. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, with protocols and expected outcomes based on the extensive research conducted on its parent compound, Ingenol-3-angelate.
Mechanism of Action
This compound, presumably through its conversion to Ingenol-3-angelate, functions as a potent activator of the Protein Kinase C (PKC) family of serine/threonine kinases.[1] Its primary mode of action involves the activation of PKCδ, which triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest, apoptosis, or necrosis in susceptible cancer cell lines.[2] Key signaling pathways modulated by this compound include the NF-κB, MAPK (ERK, JNK, p38), and PI3K/AKT pathways.[3][]
Data Presentation
The following tables summarize the quantitative data for the effects of Ingenol-3-angelate (PEP005) on various cancer cell lines. These values can serve as a starting point for determining the optimal concentration of this compound in your experiments.
Table 1: IC50 Values of Ingenol-3-angelate in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| A2058 | Melanoma | ~38 | 24 | MTT |
| HT144 | Melanoma | ~46 | 24 | MTT |
| Colo205 | Colon Cancer | Concentration-dependent | Not specified | Not specified |
| NB4 | Acute Myeloid Leukemia | Induces apoptosis at nM concentrations | 48 | Active Caspase-3 Staining |
| Jurkat | T-cell Leukemia | No significant apoptosis | 48 | Active Caspase-3 Staining |
Table 2: Effects of Ingenol-3-angelate on Cell Proliferation and Apoptosis
| Cell Line | Concentration (µM) | Effect |
| A2058 | 1 | 68% inhibition of proliferation (Clonogenic assay) |
| A2058 | 5 | 44% inhibition of proliferation (Clonogenic assay) |
| HT144 | 1 | 72% inhibition of proliferation (Clonogenic assay) |
| HT144 | 5 | 48% inhibition of proliferation (Clonogenic assay) |
| A2058 | 5 | 42% cell survival (MTT assay) |
| HT144 | 5 | 48% cell survival (MTT assay) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis and necrosis by this compound.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Target cancer cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PKCδ, anti-p-PKCδ, anti-NF-κB p65, anti-p-p65, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
References
- 1. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Kinase C Signaling Using Ingenol-5,20-acetonide-3-O-angelate
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944) mebutate (Ingenol-3-angelate, PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] Ingenol-3-angelate is a natural product extracted from the sap of Euphorbia peplus and is a well-characterized modulator of PKC signaling, leading to a variety of cellular responses including apoptosis in cancer cells and immune modulation.[1][3][4][5] The acetonide derivative, this compound, serves as a key intermediate in the efficient synthesis of Ingenol-3-angelate, ensuring the stereochemical integrity of the final compound.[6] While most research has been conducted on Ingenol-3-angelate (PEP005), the similar core structure suggests that this compound can be a valuable tool for researchers studying PKC signaling, potentially with altered cell permeability or isoform selectivity. These notes provide an overview of its application, quantitative data for the closely related Ingenol-3-angelate, and detailed protocols for its use in cell-based assays.
Ingenol compounds interact with the C1 domain of PKC, the same binding site for the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.[3][7] This interaction leads to the activation and translocation of PKC isoforms from the cytosol to various cellular membranes, initiating downstream signaling cascades.[4][8]
Data Presentation
The following tables summarize the quantitative data for Ingenol-3-angelate (I3A/PEP005), which is expected to have a similar biological activity profile to this compound.
Table 1: Binding Affinities of Ingenol-3-angelate for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki, nM) |
| PKC-α | 0.30 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
Data from competitive binding assays with [3H]phorbol 12,13-dibutyrate (PDBu) in the presence of phosphatidylserine.[9]
Table 2: Effective Concentrations of Ingenol-3-angelate (PEP005) in Cellular Assays
| Cell Line | Assay | Effective Concentration | Observed Effect |
| Colo205 (Colon Cancer) | Apoptosis Induction | 0.3 µM | Time- and concentration-dependent decrease of cells in S phase and apoptosis.[4] |
| Colo205 (Colon Cancer) | PKC Activation | 0.3 µM | Increased phosphorylation of PKCδ, Raf1, ERK1/2, JNK, p38 MAPK, and PTEN.[4] |
| WEHI-231 (B-cell lymphoma) | IL-6 Secretion | Biphasic dose-response | Higher secretion compared to PMA.[10] |
| Human Melanoma Cells | Apoptosis Induction | 1-5 µM | Downregulation of NF-κB signaling.[7] |
| Acute Myeloid Leukemia (AML) cells | Apoptosis Induction | Nanomolar range | Requires activation of PKCδ.[1] |
| Primary Human T-cells | Inhibition of Apoptosis | 20 nM | Strong survival signal dependent on PKCθ activation.[3] |
Experimental Protocols
Protocol 1: In Vitro PKC Binding Assay
This protocol is adapted from competitive binding assays used to determine the binding affinity of ingenol compounds to PKC isoforms.[9]
Objective: To determine the binding affinity (Ki) of this compound for specific PKC isoforms.
Materials:
-
Purified human PKC isoforms (α, β, γ, δ, ε)
-
[3H]Phorbol 12,13-dibutyrate ([3H]PDBu)
-
Phosphatidylserine
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mg/mL bovine serum albumin
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specific PKC isoform, and phosphatidylserine.
-
Add a constant concentration of [3H]PDBu to the reaction mixture.
-
Add varying concentrations of this compound to the reaction tubes. For control, add the vehicle (e.g., DMSO).
-
Incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow for competitive binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound ligands.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled PDBu) from the total binding.
-
Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Western Blot Analysis of PKC Activation and Downstream Signaling
This protocol outlines the steps to analyze the phosphorylation status of PKC and its downstream targets.[4][8]
Objective: To assess the effect of this compound on the activation of PKC and downstream signaling pathways (e.g., MAPK/ERK).
Materials:
-
Cell line of interest (e.g., Colo205)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-ERK1/2, anti-ERK1/2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for different time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like actin.
Protocol 3: Cellular Translocation of PKC by Immunofluorescence
This protocol is for visualizing the translocation of PKC isoforms from the cytosol to cellular membranes upon treatment.[4][10]
Objective: To visualize the subcellular localization of a specific PKC isoform following treatment with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against the PKC isoform of interest (e.g., PKCδ)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% PFA in PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images. Analyze the images for changes in the subcellular localization of the PKC isoform.
Mandatory Visualization
References
- 1. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Purification of Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the purification of Ingenol-5,20-acetonide-3-O-angelate using High-Performance Liquid Chromatography (HPLC). The provided method is a representative procedure based on established purification techniques for structurally related diterpenoid esters and is intended as a starting point for method development and optimization.
This compound is a key intermediate in the semi-synthesis of Ingenol-3-angelate (Ingenol Mebutate), a potent activator of protein kinase C used in the treatment of actinic keratosis. Efficient purification of this acetonide-protected intermediate is crucial for obtaining high-purity final product and for accurate characterization and further derivatization studies. Reversed-phase HPLC is a highly effective technique for the purification of such moderately polar compounds, offering high resolution and scalability.
Data Presentation
The following table summarizes the quantitative parameters for a representative preparative HPLC method for the purification of this compound.
| Parameter | Value |
| Instrumentation | Preparative HPLC System with Gradient Capability |
| UV-Vis Detector | |
| Fraction Collector | |
| Stationary Phase | |
| Column Chemistry | Reversed-Phase C18 |
| Particle Size | 5 - 10 µm |
| Column Dimensions | 250 mm x 21.2 mm (or similar preparative scale) |
| Mobile Phase | |
| Solvent A | HPLC Grade Water with 0.1% Formic Acid |
| Solvent B | HPLC Grade Acetonitrile (B52724) with 0.1% Formic Acid |
| Chromatographic Conditions | |
| Elution Mode | Gradient |
| Gradient Program | 60% B to 95% B over 30 minutes |
| Flow Rate | 20.0 mL/min |
| Column Temperature | Ambient (25 °C) |
| Detection | |
| Wavelength | 230 nm |
| Sample Preparation | |
| Sample Solvent | Acetonitrile or Methanol (B129727) |
| Injection Volume | 1 - 5 mL (dependent on sample concentration) |
| Expected Results | |
| Expected Retention Time | 15 - 25 minutes (highly dependent on exact conditions) |
| Purity of Collected Fractions | >98% (goal) |
Experimental Protocols
This section details the step-by-step methodology for the HPLC purification of this compound.
1. Materials and Reagents
-
Crude this compound sample
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Formic Acid (LC-MS grade)
-
Methanol (for sample dissolution)
-
0.22 µm syringe filters
2. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): To 1 L of HPLC grade water, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To 1 L of HPLC grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes.
3. Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of methanol or acetonitrile to achieve a high concentration (e.g., 10-50 mg/mL).
-
Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
4. HPLC System Setup and Purification
-
Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 60% Mobile Phase B) at the specified flow rate (20.0 mL/min) until a stable baseline is achieved. This may take 15-30 minutes.
-
Set the UV detector to a wavelength of 230 nm. This wavelength is chosen as a common detection wavelength for compounds with ester and ketone chromophores. A full UV scan of the compound is recommended to determine the optimal detection wavelength.
-
Inject the prepared sample onto the column.
-
Initiate the gradient elution program as detailed in the data table (60% B to 95% B over 30 minutes).
-
Monitor the chromatogram in real-time.
-
Set up the fraction collector to collect peaks based on a threshold slope or time windows corresponding to the expected elution of the target compound.
-
After the main peak corresponding to this compound has eluted, run a high percentage of Mobile Phase B (e.g., 95-100%) for a sufficient time to wash the column of any late-eluting impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
5. Post-Purification Processing
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the mobile phase solvents from the pooled fractions, typically by rotary evaporation under reduced pressure.
-
The resulting purified solid can be further dried under high vacuum to remove residual solvents.
-
Characterize the purified this compound using appropriate analytical techniques (e.g., NMR, MS, analytical HPLC).
Mandatory Visualizations
Caption: Experimental workflow for HPLC purification.
Caption: Logical flow of the purification strategy.
Application Notes and Protocols for In Vivo Studies with Ingenol Derivatives
Disclaimer: The following application notes and protocols are primarily based on in vivo studies conducted with Ingenol-3-angelate (Ingenol mebutate, PEP005) , a close structural analog of Ingenol-5,20-acetonide-3-O-angelate. Due to a lack of specific in vivo data for this compound in the public domain, these guidelines serve as a starting point for research. The presence of the 5,20-acetonide group may alter the pharmacokinetic and pharmacodynamic properties of the molecule, and therefore, these protocols should be adapted and validated accordingly.
Introduction
This compound belongs to the ingenol (B1671944) family of diterpenoid esters, known for their potent biological activities, including the activation of Protein Kinase C (PKC) isoforms.[1][2] Its structural analog, Ingenol-3-angelate, has been investigated for its anti-cancer properties, particularly in the context of skin malignancies.[3][4][5] These compounds are characterized by a dual mechanism of action: direct induction of tumor cell necrosis and apoptosis, followed by an inflammatory response that leads to immune-mediated clearance of residual tumor cells.[1][6]
This document provides a comprehensive overview of animal models and experimental protocols relevant for the in vivo evaluation of this compound, based on the extensive research on Ingenol-3-angelate.
Animal Models
The most common animal models for studying the in vivo effects of ingenol derivatives, particularly for skin cancer, are mice. The choice of mouse strain depends on the specific research question.
| Animal Model | Application | Key Features |
| Immunocompetent Mice (e.g., SKH1, C57BL/6) | Efficacy studies, Immunological response assessment | Intact immune system, crucial for evaluating the immune-mediated anti-tumor effects of ingenol compounds.[6] |
| Immunodeficient Mice (e.g., Athymic Nude, SCID) | Tumor xenograft studies (human or murine cell lines) | Allows for the growth of transplanted tumors without rejection. Useful for studying the direct cytotoxic effects on specific cancer cell lines.[4] |
| Chemically-Induced Carcinogenesis Models (e.g., DMBA/TPA on ICR or SENCAR mice) | Study of tumorigenesis, chemoprevention, and therapy | Mimics the multi-stage process of skin cancer development.[7] |
Experimental Protocols
Two-Stage Chemically-Induced Skin Carcinogenesis in Mice
This model is widely used to induce squamous cell carcinomas and is suitable for testing the therapeutic efficacy of ingenol derivatives.
Materials:
-
Female ICR mice (6-8 weeks old)
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (B3395972) (vehicle)
-
This compound solution (in appropriate vehicle, e.g., acetone or a topical gel formulation)
Procedure:
-
Initiation: Shave the dorsal skin of the mice. After 24 hours, apply a single topical dose of DMBA (100 µg in 100 µL of acetone).
-
Promotion: One week after initiation, begin twice-weekly topical applications of TPA (10 nmol in 100 µL of acetone) to the same area. Continue for at least 20 weeks.
-
Tumor Monitoring: Monitor the mice weekly for the appearance of skin tumors. Record the number, size, and location of all tumors.
-
Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Topically apply this compound (or vehicle control) to the tumors according to the desired dosing schedule (e.g., once daily for 2-3 consecutive days).
-
Efficacy Assessment: Measure tumor volume (e.g., using calipers) at regular intervals. Monitor for signs of tumor regression, necrosis, and eschar formation. The primary endpoint is often complete tumor regression.
Subcutaneous Tumor Xenograft Model
This model is useful for evaluating the effect of the compound on specific cancer cell lines.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude mice)
-
Cancer cell line of interest (e.g., human melanoma A375, squamous cell carcinoma A431)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
This compound solution
Procedure:
-
Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., topical application over the tumor, intratumoral injection, or systemic administration).
-
Efficacy Assessment: Monitor tumor growth by measuring tumor volume regularly. At the end of the study, tumors can be excised for histological and molecular analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data from in vivo studies with Ingenol-3-angelate . This data can serve as a benchmark for designing studies with this compound.
| Parameter | Animal Model | Treatment | Result |
| Tumor Regression | DMBA/TPA-induced skin tumors in ICR mice | Topical Ingenol-3-angelate | Significant reduction in tumor multiplicity and incidence.[7] |
| Tumor Growth Inhibition | Human melanoma (A375) xenografts in nude mice | Topical Ingenol-3-angelate | Potent anti-tumor activity.[4] |
| Pharmacokinetics | Human subjects (topical application) | Ingenol mebutate gel (0.027% or 0.06%) on ~250 cm² | Subnanomolar systemic exposure (0.235-0.462 nM).[8] |
Signaling Pathways and Mechanisms of Action
Ingenol derivatives primarily exert their effects through the activation of Protein Kinase C (PKC) isoforms.[1] This activation triggers a cascade of downstream signaling events leading to both direct cell death and an inflammatory response.
PKC-Mediated Cell Death and Inflammation
Caption: PKC Activation by Ingenol Derivative.
Experimental Workflow for In Vivo Efficacy Study
Caption: In Vivo Efficacy Study Workflow.
Conclusion
The provided application notes and protocols, based on studies with Ingenol-3-angelate, offer a robust framework for initiating in vivo research on this compound. Researchers should proceed with caution, considering the potential for altered biological activity due to the structural differences between the two molecules. Initial dose-ranging and toxicity studies are highly recommended before embarking on full-scale efficacy trials. The detailed protocols for animal models and the elucidation of the underlying signaling pathways will guide the rational design of these crucial preclinical investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ingenol mebutate gel under maximum use conditions in large treatment areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Ingenol-5,20-acetonide-3-O-angelate for Topical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a diterpenoid ester belonging to the ingenol (B1671944) family, known for its potent biological activities, including the activation of Protein Kinase C (PKC) isoforms.[1][2] This document provides detailed application notes and protocols for the development of a topical formulation of this compound, specifically an oil-in-water (O/W) nanoemulgel. This delivery system is designed to enhance the solubility and skin penetration of the lipophilic active pharmaceutical ingredient (API), ensuring localized delivery and improved therapeutic efficacy for dermatological applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the rational design of a suitable delivery system.
| Property | Value | Reference |
| Molecular Formula | C28H38O6 | [3] |
| Molecular Weight | 470.6 g/mol | [3] |
| XLogP3-AA | 3.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Appearance | Natural compound | [4] |
| Storage | -20°C for long-term storage | [4] |
Proposed Formulation: Oil-in-Water (O/W) Nanoemulgel
An O/W nanoemulgel is an advanced topical drug delivery system that combines the advantages of a nanoemulsion and a hydrogel.[5] The nanoemulsion component serves as a carrier for the lipophilic this compound, while the gel matrix provides a desirable consistency for topical application, enhances skin hydration, and offers a controlled release of the active ingredient.[5]
Quantitative Composition
The proposed quantitative composition for the this compound nanoemulgel is detailed in Table 2.
| Component | Function | Concentration (% w/w) |
| Nanoemulsion Phase | ||
| This compound | Active Pharmaceutical Ingredient | 0.05 |
| Caprylic/Capric Triglyceride | Oil Phase | 10.0 |
| Polysorbate 80 | Surfactant | 5.0 |
| Sorbitan Oleate | Co-surfactant | 2.5 |
| Purified Water | Aqueous Phase | 72.35 |
| Gel Phase | ||
| Carbopol® 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Humectant & Penetration Enhancer | 5.0 |
| Triethanolamine (B1662121) | Neutralizing Agent | q.s. to pH 6.0 |
| Phenoxyethanol | Preservative | 0.1 |
Experimental Protocols
Preparation of the Oil-in-Water (O/W) Nanoemulsion
This protocol describes the preparation of the nanoemulsion containing this compound using the spontaneous emulsification method.
Materials:
-
This compound
-
Caprylic/Capric Triglyceride
-
Polysorbate 80
-
Sorbitan Oleate
-
Purified Water
-
Magnetic stirrer with heating plate
-
Beakers
-
Pipettes
Procedure:
-
Oil Phase Preparation: In a beaker, accurately weigh Caprylic/Capric Triglyceride. Add the required amount of this compound and stir until completely dissolved. Gently heat to 40°C if necessary to aid dissolution. Add Polysorbate 80 and Sorbitan Oleate to the oil phase and mix thoroughly.
-
Aqueous Phase Preparation: In a separate beaker, accurately weigh the purified water.
-
Emulsification: While stirring the aqueous phase at a moderate speed (approximately 400 rpm) with a magnetic stirrer, slowly add the oil phase dropwise.
-
Homogenization: Continue stirring for 30 minutes to allow for the formation of a stable nanoemulsion.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Preparation of the Nanoemulgel
This protocol details the incorporation of the prepared nanoemulsion into a hydrogel base.
Materials:
-
Prepared this compound nanoemulsion
-
Carbopol® 940
-
Propylene Glycol
-
Triethanolamine (10% w/v solution)
-
Phenoxyethanol
-
Purified Water
-
Mechanical stirrer
-
pH meter
Procedure:
-
Gel Base Preparation: In a beaker, disperse Carbopol® 940 in purified water with constant stirring using a mechanical stirrer until a uniform dispersion is obtained.
-
Incorporation of Other Excipients: Add Propylene Glycol and Phenoxyethanol to the Carbopol® dispersion and mix until homogeneous.
-
Nanoemulsion Addition: Slowly add the prepared this compound nanoemulsion to the gel base with continuous stirring.
-
Neutralization: Adjust the pH of the formulation to approximately 6.0 by adding the triethanolamine solution dropwise while monitoring with a calibrated pH meter. A transparent and viscous gel will form.
-
Final Mixing: Continue stirring for an additional 15 minutes to ensure uniform distribution of the nanoemulsion within the gel matrix.
Physicochemical Characterization of the Nanoemulgel
This section outlines the key characterization tests to be performed on the final nanoemulgel formulation.
3.1. Visual Inspection and Homogeneity:
-
Visually inspect the prepared nanoemulgel for its color, clarity, and presence of any particulate matter.
-
Press a small quantity of the gel between a glass slide and a coverslip to assess its homogeneity.
3.2. pH Measurement:
-
Use a calibrated digital pH meter to measure the pH of a 1% w/v dispersion of the nanoemulgel in purified water.
3.3. Rheological Studies:
-
Utilize a cone and plate or parallel plate rheometer to evaluate the rheological properties of the nanoemulgel.[6]
-
Viscosity Measurement: Determine the viscosity of the formulation at different shear rates (e.g., 1-100 s⁻¹) to assess its shear-thinning behavior.
-
Yield Stress: Measure the minimum stress required to initiate flow.
-
Oscillatory Measurements: Perform frequency sweeps to determine the storage modulus (G') and loss modulus (G''), providing insights into the viscoelastic properties of the gel.[7]
3.4. Spreadability:
-
Place a known weight (e.g., 0.5 g) of the nanoemulgel on a glass plate.
-
Place another glass plate on top and apply a standard weight (e.g., 100 g) for a fixed time (e.g., 1 minute).
-
Measure the diameter of the spread circle. A larger diameter indicates better spreadability.
In Vitro Release Testing (IVRT)
This protocol describes the use of a Franz diffusion cell to evaluate the in vitro release of this compound from the nanoemulgel formulation.[8][9][10][11][12]
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate (B84403) buffer pH 7.4 with 0.5% Tween 80 to ensure sink conditions)
-
Magnetic stirrer
-
Water bath maintained at 32 ± 0.5°C
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells and fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. Equilibrate the system to 32 ± 0.5°C.
-
Sample Application: Apply a known quantity (e.g., 300 mg) of the nanoemulgel uniformly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the withdrawn samples for the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time.
Mechanism of Action: Signaling Pathway
Ingenol mebutate, a closely related compound, is known to exert its biological effects through the activation of Protein Kinase C (PKC), particularly the PKCδ isoform.[13][14][15] This activation triggers a downstream signaling cascade involving the MEK/ERK pathway, ultimately leading to cell death and the induction of an inflammatory response.[13][14] The proposed signaling pathway for this compound is depicted below.
Experimental Workflows
The following diagrams illustrate the workflows for the formulation and characterization of the this compound nanoemulgel.
Formulation Workflow
Characterization and Testing Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | C28H38O6 | CID 71482499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Topical Formulations Based on Ursolic Acid-Loaded Nanoemulgel with Potential Application in Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gel Manufacturing: SOP for Rheological Testing of Gels – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 7. estudogeral.uc.pt [estudogeral.uc.pt]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. researchgate.net [researchgate.net]
- 10. permegear.com [permegear.com]
- 11. norlab.com [norlab.com]
- 12. agnopharma.com [agnopharma.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]
- 15. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Ingenol-5,20-acetonide-3-O-angelate in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944), a diterpenoid found in the sap of various Euphorbia species. The parent compound, ingenol mebutate (ingenol-3-angelate), is the active ingredient in a topical medication used to treat actinic keratosis. The acetonide derivative is often used as a synthetic intermediate in the preparation of ingenol-3-angelate. The accurate quantification of these compounds in plant extracts is crucial for drug discovery, quality control of herbal medicines, and for understanding their biosynthesis. This document provides detailed protocols for the extraction and quantitative analysis of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for a Related Ingenol Derivative
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery | 95-105% |
| Precision (RSD%) | < 5% |
| Specificity | No interference from matrix components |
Table 2: Quantitative Analysis of Ingenol in Various Euphorbia Species (as a proxy) [1]
| Euphorbia Species | Ingenol Content (mg/kg of dry weight) |
| E. myrsinites (lower leafless stems) | 547 |
| E. peplus | 100 - 200 |
| E. lathyris (seeds) | ~100 |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is adapted from established methods for extracting ingenol esters from Euphorbia species.
Materials:
-
Dried and powdered plant material (e.g., Euphorbia peplus)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Rotary evaporator
-
Glass column for chromatography
-
Filter paper
Protocol:
-
Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of methanol and stir at room temperature for 24 hours.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Solvent Partitioning: Resuspend the concentrated extract in 50 mL of 90% methanol and extract three times with 50 mL of hexane to remove non-polar compounds. Discard the hexane layers.
-
Ethyl Acetate Extraction: Extract the methanol phase three times with 50 mL of ethyl acetate. Combine the ethyl acetate fractions.
-
Final Concentration: Evaporate the combined ethyl acetate fractions to dryness under reduced pressure to obtain the crude extract containing ingenol esters.
-
Silica Gel Chromatography (Optional Purification):
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.
-
Combine the pure fractions and evaporate the solvent.
-
Quantitative Analysis by HPLC-UV
This protocol provides a general framework for the quantitative analysis of this compound. Method optimization may be required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the dried extract from the extraction protocol in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Analysis by UHPLC-MS/MS
For higher sensitivity and selectivity, a UHPLC-MS/MS method is recommended. This protocol is based on a validated method for ingenol.[1]
Instrumentation and Conditions:
-
UHPLC System: An ultra-high performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound will need to be determined by infusing a standard solution. For the related ingenol mebutate, a protonated molecule [M+H]⁺ would be selected as the precursor ion.
Protocol:
-
Method Development: Optimize the MS/MS parameters (e.g., collision energy, cone voltage) for this compound using a pure standard.
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol, but at lower concentrations suitable for MS detection (e.g., ng/mL range). The use of a suitable internal standard (e.g., a stable isotope-labeled analog) is highly recommended for accurate quantification.
-
Analysis: Inject the standards and samples into the UHPLC-MS/MS system.
-
Quantification: Generate a calibration curve using the peak area ratios of the analyte to the internal standard. Calculate the concentration of the analyte in the samples based on this curve.
Visualizations
Caption: Experimental workflow for the extraction and quantitative analysis of this compound.
Caption: Simplified signaling pathway of ingenol esters via Protein Kinase C (PKC) activation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ingenol-5,20-acetonide-3-O-angelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in the semi-synthesis of Ingenol (B1671944) Mebutate (PEP005).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on improving yield and purity.
Issue 1: Low Yield of Ingenol-5,20-acetonide
Question: My reaction to protect the C5 and C20 hydroxyl groups of ingenol as an acetonide is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the formation of Ingenol-5,20-acetonide are often due to incomplete reaction, side reactions, or degradation of the starting material. Here are some common causes and solutions:
-
Suboptimal Reaction Conditions: The choice of acetone (B3395972) source and catalyst is critical. Using 2,2-dimethoxypropane (B42991) as both the acetone source and water scavenger, with a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA), can drive the reaction to completion.
-
Presence of Water: Traces of water in the reaction mixture can hydrolyze the acetonide, shifting the equilibrium back to the starting material. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Degradation of Ingenol: Ingenol is sensitive to strong acidic conditions and prolonged reaction times. The reaction should be monitored closely by thin-layer chromatography (TLC) and quenched as soon as the starting material is consumed.
Issue 2: Isomerization of the Angelate Moiety to the Tiglate Form
Question: During the esterification of Ingenol-5,20-acetonide with angelic acid, I am observing the formation of the undesired tiglate isomer. How can I ensure stereoconservative angeloylation?
Answer: The isomerization of the angelate (Z-form) to the more thermodynamically stable tiglate (E-form) is a common challenge.[1] This isomerization is often catalyzed by acid or base and can be exacerbated by elevated temperatures. To maintain the desired stereochemistry, consider the following:
-
Choice of Coupling Reagent: Using a milder activating agent for the angelic acid can prevent isomerization. A high-yielding method involves the use of 2,4,6-trichlorobenzoyl chloride to form the mixed anhydride (B1165640) of angelic acid, which then reacts with the Ingenol-5,20-acetonide.[1]
-
Reaction Temperature: Perform the esterification at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of isomerization.
-
Control of pH: The reaction and work-up conditions should be kept as close to neutral as possible. Avoid strong acids or bases.
Issue 3: Difficulties in the Purification of the Final Product
Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification techniques?
Answer: The purification of ingenol derivatives can be challenging due to their similar polarities and potential for degradation on silica (B1680970) gel.
-
Column Chromatography: Standard silica gel chromatography is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from starting materials and byproducts.
-
Alternative Stationary Phases: If separation on silica gel is poor, consider using other stationary phases such as alumina (B75360) (neutral or basic) or a reversed-phase column.
-
Crystallization: If the product is a solid and can be obtained in high purity, crystallization from a suitable solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the overall yield I can expect for the semi-synthesis of Ingenol Mebutate from Ingenol?
A1: The semi-synthesis of Ingenol Mebutate from ingenol, which includes the formation of the Ingenol-5,20-acetonide intermediate, has been reported with an overall yield of around 31%.[1] However, this can vary depending on the specific conditions and scale of the reaction. In contrast, early total syntheses had very low overall yields (e.g., 0.007%), while more recent, optimized total syntheses have achieved around 1% yield in 14 steps.[1][2]
Q2: What are the storage and stability considerations for this compound?
A2: Ingenol derivatives can be unstable, particularly in solution and at non-neutral pH.[3] For long-term storage, it is recommended to keep the compound as a solid at low temperatures (-20°C or -80°C).[4] Stock solutions should be prepared fresh and stored at low temperatures for short periods.[4] Avoid repeated freeze-thaw cycles.
Q3: Can I use a different protecting group for the C5 and C20 diol?
A3: While the acetonide is the most commonly reported protecting group for the C5 and C20 diol of ingenol in this semi-synthesis, other diol protecting groups could potentially be used. However, the choice of protecting group will depend on its stability to the subsequent reaction conditions (angeloylation) and the ease of its removal to yield the final product, Ingenol Mebutate. Any alternative protecting group strategy would require optimization.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Approaches to Ingenol and Ingenol Mebutate
| Synthetic Approach | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Natural Extraction | Euphorbia peplus biomass | - | ~0.00011 (1.1 mg/kg) | [2] |
| Early Total Synthesis | Commercially available small molecules | 43 | 0.007 | [1] |
| Modern Total Synthesis | (+)-3-Carene | 14 | ~1 | [1][2] |
| Semi-synthesis | Ingenol | 3 | ~31 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ingenol-5,20-acetonide
-
Materials: Ingenol, 2,2-dimethoxypropane, p-toluenesulfonic acid (p-TSA), anhydrous acetone, anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve ingenol in anhydrous acetone and anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of p-TSA to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a mild base (e.g., triethylamine (B128534) or a saturated solution of sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.
-
Protocol 2: Stereoconservative Synthesis of this compound
-
Materials: Ingenol-5,20-acetonide, angelic acid, 2,4,6-trichlorobenzoyl chloride, triethylamine (TEA), 4-dimethylaminopyridine (B28879) (DMAP), anhydrous toluene.
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve angelic acid in anhydrous toluene.
-
Add triethylamine and 2,4,6-trichlorobenzoyl chloride at 0 °C and stir for 1 hour at room temperature to form the mixed anhydride.
-
In a separate flask, dissolve Ingenol-5,20-acetonide and DMAP in anhydrous toluene.
-
Add the solution of the mixed anhydride to the solution of Ingenol-5,20-acetonide at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Mandatory Visualization
Caption: Workflow for the semi-synthesis of Ingenol Mebutate.
Caption: Simplified PKC signaling pathway activated by Ingenol Mebutate.[5]
References
Stability and proper storage conditions for Ingenol-5,20-acetonide-3-O-angelate
Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate
This technical support guide provides essential information on the stability and proper storage of this compound for researchers, scientists, and drug development professionals.
Data Presentation
For optimal stability and experimental reproducibility, please adhere to the following storage conditions. The data presented below is a summary of stability information for this compound and the closely related compound, Ingenol-3-angelate.
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Duration | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Table 2: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes | Source |
| This compound | DMSO | 50 mg/mL | May require sonication. The compound is hygroscopic; use freshly opened DMSO. | [1] |
| Ingenol-3-angelate | Ethanol | ~10 mg/mL | - | [3] |
| DMF | ~10 mg/mL | - | [3] | |
| DMSO | ~5 mg/mL | - | [3] | |
| PBS (pH 7.2) | ~0.5 mg/mL | Aqueous solutions are not recommended for storage longer than one day. | [3] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Aliquoting: Upon receipt, if the entire quantity is not for immediate use, it is advisable to aliquot the powder into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Solvent Selection: Use anhydrous grade solvents. For this compound, DMSO is a common solvent.[1]
-
Dissolution: To prepare a stock solution, bring the vial of the compound to room temperature before opening to minimize condensation. Add the desired volume of solvent to the vial to achieve the target concentration. If solubility is an issue, gentle warming to 37°C and sonication can be employed.[4]
-
Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: General Stability Assessment
-
Forced Degradation Study: To understand potential degradation pathways, subject solutions of this compound to stress conditions such as acidic and basic environments, oxidation, and photolytic stress.
-
Real-Time Stability Study: Store aliquots of the compound under the recommended storage conditions (-20°C for powder, -80°C for solutions).
-
Analysis: At specified time points, analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the purity and identify any degradation products.
Troubleshooting Guide
Q1: I am having trouble dissolving the compound in DMSO.
A1: this compound can be challenging to dissolve. Try gentle warming of the solution to 37°C and brief sonication.[4] Also, ensure you are using a fresh, anhydrous grade of DMSO, as the compound is hygroscopic and absorbed water in the solvent can affect solubility.[1]
Q2: My experimental results are inconsistent. Could this be due to compound instability?
A2: Inconsistent results can be a sign of compound degradation. To minimize this:
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock.
-
Avoid Aqueous Storage: If you are making further dilutions in aqueous buffers, use them immediately. For the related compound Ingenol-3-angelate, it is not recommended to store aqueous solutions for more than one day.[3]
Q3: I suspect my compound has degraded. How can I check this?
A3: The most reliable way to check for degradation is through analytical methods like HPLC. Compare the chromatogram of your current sample to a reference chromatogram of a fresh sample. Look for the appearance of new peaks or a decrease in the area of the main peak. A potential degradation pathway for related compounds is the isomerization of the angelate group.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, the solid powder should be stored at -20°C. Under these conditions, it is reported to be stable for up to 3 years.[1]
Q2: How long is the stock solution in DMSO stable?
A2: When stored at -80°C, the stock solution is stable for up to 6 months. For shorter-term storage, it can be kept at -20°C for up to 1 month.[1][2]
Q3: Can I store the compound at room temperature?
A3: While the compound may be shipped at room temperature for short durations, it is not recommended for storage.[2] For maintaining long-term integrity and activity, adhere to the recommended refrigerated or frozen conditions.
Q4: Is this compound sensitive to light?
A4: While specific data on photosensitivity is not available, it is good laboratory practice to protect all research compounds from light, especially during storage and handling of solutions. Store solutions in amber vials or wrap vials in aluminum foil.
Q5: Are there any known incompatibilities for this compound?
A5: Ingenol derivatives have been noted to degrade in the presence of acid.[7] Therefore, it is advisable to avoid acidic conditions during storage and in your experimental setup unless it is a required part of the protocol.
Mandatory Visualizations
Caption: Experimental Workflow for Handling this compound.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound (Ingenol 5,20-acetonide 3-angelate) - 上海一研生物科技有限公司 [m.elisa-research.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 7. US9624157B2 - Process for the preparation of ingenol-3-angelate from 20-deoxy-ingenol - Google Patents [patents.google.com]
Optimizing dosage of Ingenol-5,20-acetonide-3-O-angelate for in vitro studies
Disclaimer: The following information primarily pertains to Ingenol-3-angelate (PEP005) , a closely related and extensively studied compound. Ingenol-5,20-acetonide-3-O-angelate is a synthetic precursor to Ingenol-3-angelate, where the 5- and 20-hydroxyl groups are protected by an acetonide group. This structural modification may alter the compound's solubility, stability, and biological activity. Researchers using this compound should perform initial dose-response and stability studies to establish optimal experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ingenol-3-angelate?
A1: Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] It binds to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). This activation triggers a cascade of downstream signaling events that can lead to various cellular responses, including apoptosis, inflammation, and cell cycle arrest.[1]
Q2: What is the role of the acetonide group in this compound?
A2: The acetonide group serves as a protective group for the hydroxyl functions at the C-5 and C-20 positions of the ingenol (B1671944) core. This allows for the selective esterification of the hydroxyl group at the C-3 position with angelic acid. The acetonide is typically removed in the final step of synthesis to yield Ingenol-3-angelate.
Q3: How might the acetonide group affect the compound's activity in my in vitro studies?
A3: The presence of the bulky and hydrophobic acetonide group could influence several factors:
-
PKC Binding: It might sterically hinder the interaction of the ingenol core with the C1 domain of PKC, potentially reducing its potency compared to Ingenol-3-angelate.
-
Cell Permeability: The increased lipophilicity may alter how the compound crosses the cell membrane.
-
Metabolism: The acetonide group may be subject to hydrolysis under certain cellular or experimental conditions, potentially converting the compound to Ingenol-3-angelate over time.
It is crucial to empirically determine the activity of this compound in your specific cell system.
Q4: What is the recommended solvent and storage condition for this compound?
A4: Based on supplier information for this compound, it is recommended to dissolve the compound in DMSO.[4] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response | Suboptimal concentration: The effective concentration for the acetonide derivative may be different from Ingenol-3-angelate. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal working concentration for your cell line and assay. |
| Compound instability: The compound may be degrading in the cell culture medium. | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| Cell line insensitivity: The target PKC isoforms may not be expressed or may be mutated in your cell line. | Verify the expression of relevant PKC isoforms (e.g., PKCδ, PKCα) in your cells using Western blotting or qPCR. Consider using a positive control cell line known to respond to PKC activators. | |
| High cellular toxicity/necrosis | Excessive concentration: High concentrations of ingenol esters can induce necrosis rather than apoptosis.[3][5] | Lower the concentration of the compound. Refer to the dose-response data to identify a concentration that induces the desired biological effect without causing widespread necrosis. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. | |
| Inconsistent results between experiments | Variability in compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. |
| Cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment. |
Quantitative Data Summary
The following tables summarize the in vitro activity of Ingenol-3-angelate (PEP005) in various cell lines. This data can serve as a starting point for designing experiments with this compound.
Table 1: Inhibitory Concentrations (IC50) of Ingenol-3-angelate in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| WEHI-231 | B-cell lymphoma | 1.41 ± 0.255 nM | [2] |
| HOP-92 | Non-small cell lung cancer | 3.24 ± 2.01 nM | [2] |
| Colo-205 | Colorectal adenocarcinoma | 11.9 ± 1.307 nM | [2] |
Table 2: Effective Concentrations (EC50) of Ingenol-3-angelate for PKC Isoform Downregulation
| Cell Line | PKC Isoform | EC50 | Reference |
| WEHI-231 | PKC-α | 13 ± 2.4 nM | [2] |
| PKC-βI | 4.37 ± 0.4 nM | [2] | |
| PKC-δ | 38.6 ± 2.9 nM | [2] | |
| HOP-92 | PKC-α | 198 ± 12.5 nM | [2] |
| PKC-βI | 69.1 ± 8.2 nM | [2] | |
| Colo-205 | PKC-α | 635 ± 245 nM | [2] |
| PKC-δ | 4.7 ± 0.7 nM | [2] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing the compound or vehicle control.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
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Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for PKC Activation (Phosphorylation)
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a PKC isoform (e.g., phospho-PKCδ) overnight at 4°C.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total PKC isoform and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Caption: Simplified signaling pathway of Ingenol-3-angelate.
Caption: General experimental workflow for in vitro studies.
References
- 1. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with Ingenol-5,20-acetonide-3-O-angelate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate, focusing on overcoming solubility challenges in aqueous solutions for experimental use.
Solubility Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound, much like its analog Ingenol (B1671944) mebutate, is expected to have very low solubility in water and aqueous buffers alone.[1] Direct dissolution in aqueous media is not recommended. It is a hydrophobic compound due to its complex diterpene ester structure.
To achieve a clear solution, a stock solution in an appropriate organic solvent must first be prepared. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a high-concentration stock solution.[1]
Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer.
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer high enough to keep the hydrophobic compound in solution. Here are several strategies to overcome this:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as high as your experimental system can tolerate without causing toxicity. For many cell-based assays, this is typically between 0.1% and 0.5%.
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Use Co-solvents for In Vivo Studies: For animal studies, a multi-component solvent system is often necessary. A common formulation involves first dissolving the compound in DMSO, then sequentially adding other co-solvents like PEG300 and Tween-80 before the final addition of saline.[2]
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Gentle Warming and Sonication: After dilution, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid in dissolution and prevent precipitation.[3]
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Prepare Freshly: Aqueous working solutions of ingenol compounds can be unstable. It is highly recommended to prepare the final diluted solution immediately before use and not to store it for extended periods.[1]
Q3: I am observing inconsistent results in my bioassays, which I suspect might be due to solubility issues.
A3: Inconsistent results are often a downstream effect of poor compound solubility. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
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Visual Inspection: Always visually inspect your final working solution for any signs of precipitation (cloudiness, particulates) before adding it to your assay.
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Centrifugation: Before adding the solution to your experiment, you can centrifuge the microplate or tube and carefully aspirate the supernatant to remove any undissolved compound. However, this will reduce the effective concentration.
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Re-evaluate Dilution Protocol: Review your dilution steps. It's crucial to add the DMSO stock solution to the aqueous buffer while vortexing or mixing to ensure rapid and even dispersion, which can minimize localized high concentrations that are prone to precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural diterpenoid.[4][5] It is a derivative of Ingenol-3-angelate (also known as Ingenol mebutate or PEP005), a well-studied compound known for its potent activation of Protein Kinase C (PKC) isoforms.[2][6] The acetonide group is a protective group often used in the synthesis of ingenol derivatives.
Q2: What are the recommended solvents for making a stock solution?
A2: Based on the properties of the closely related Ingenol-3-angelate, the recommended organic solvents for creating a stock solution are DMSO, ethanol, and dimethylformamide (DMF).[1] DMSO is particularly effective for achieving high concentration stock solutions.[1]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C.[4] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. When stored at -20°C, the solution is typically stable for up to one month, and at -80°C, for up to six months.[4]
Q4: What is the primary mechanism of action for ingenol compounds?
A4: Ingenol compounds are potent activators of the Protein Kinase C (PKC) family of enzymes.[6] They bind to the C1 domain of classical and novel PKC isoforms, leading to their activation.[7] This activation can trigger various downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway, which can ultimately lead to cellular responses like apoptosis.[8][9][10]
Quantitative Solubility Data
The following table summarizes the solubility of the closely related compound, Ingenol-3-angelate (Ingenol Mebutate), which serves as a valuable reference.
| Solvent/Vehicle | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution) | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear Solution) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 470.6 g/mol ) in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution if necessary.[3]
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Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[4]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
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Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
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Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration.
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Final Dilution (in Aqueous Medium): To prepare the final working solution, add the required volume of the DMSO stock (or diluted stock) to your pre-warmed cell culture medium or buffer. It is critical to do this with vigorous vortexing or rapid pipetting to ensure immediate and uniform mixing. The final DMSO concentration should ideally not exceed 0.5%.
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Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store aqueous dilutions.[1]
Protocol 3: Preparation of a Formulation for In Vivo Animal Studies
This protocol is adapted from common formulations for hydrophobic compounds like Ingenol mebutate.[2]
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Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
Co-solvent Addition (Stepwise): For a final solution of 2.5 mg/mL, follow these steps sequentially, ensuring the solution is mixed thoroughly after each addition:
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Take 1 volume of the 25 mg/mL DMSO stock solution.
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Add 4 volumes of PEG300 and mix until clear.
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Add 0.5 volumes of Tween-80 and mix until clear.
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Add 4.5 volumes of sterile saline and mix until a clear solution is formed.
-
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Final Concentration Check: The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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Administration: Administer the freshly prepared formulation to the animals. Do not store this formulation.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Ingenol 5,20-acetonide 3-angelate) - 上海一研生物科技有限公司 [m.elisa-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical challenges in the characterization of Ingenol-5,20-acetonide-3-O-angelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of Ingenol-5,20-acetonide-3-O-angelate.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in the characterization of this compound?
A1: The main analytical challenges stem from the inherent chemical instability of the molecule. Key issues include:
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Isomerization: The angelate ester moiety is susceptible to isomerization to its more stable E-isomer, the tiglate form, especially under thermal or acidic/basic conditions.
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Acyl Migration: The acyl group from the C-3 position can migrate to other hydroxyl groups on the ingenol (B1671944) backbone, leading to a mixture of isomers that are difficult to separate and characterize.
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General Degradation: The complex diterpenoid structure is sensitive to heat, light, and oxidative stress, which can lead to the formation of various degradation products.
Q2: Why is a stability-indicating HPLC method crucial for analyzing this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential because it can resolve the parent compound from its potential degradation products, including the tiglate isomer and acyl migration products. This ensures accurate quantification of the active pharmaceutical ingredient (API) and monitoring of its purity and stability over time.
Q3: What are the expected major degradation products to monitor?
A3: The primary degradation products to monitor are:
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Ingenol-5,20-acetonide-3-O-tiglate (the E-isomer).
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Products of acyl migration (e.g., ingenol-3,20-acetonide-5-O-angelate).
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Hydrolysis products where the angelate group is cleaved off.
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Oxidation products.
Q4: How can I confirm the identity of this compound?
A4: A combination of analytical techniques is recommended for unambiguous identification:
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NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the stereochemistry of the ingenol core and the presence of the acetonide and angelate groups.
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Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that are characteristic of the ingenol scaffold and the ester side chain.
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HPLC: Comparison of the retention time with a qualified reference standard.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped C18 column. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to suppress the ionization of any acidic or basic functional groups. |
| Shifting retention times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its lifetime. |
| Appearance of extra peaks | 1. Sample degradation (isomerization or acyl migration). 2. Contamination of the sample, mobile phase, or system. | 1. Prepare samples fresh and store them at low temperatures away from light. 2. Use high-purity solvents and flush the HPLC system thoroughly. |
| Loss of resolution between angelate and tiglate isomers | 1. Suboptimal mobile phase composition. 2. Inefficient column. | 1. Optimize the mobile phase, particularly the organic solvent ratio. A shallow gradient may be required. 2. Use a high-resolution column with a smaller particle size. |
Mass Spectrometry (MS) Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor ionization/low signal intensity | 1. Suboptimal ionization source parameters. 2. Inappropriate mobile phase additives. | 1. Optimize source parameters such as capillary voltage, gas flow, and temperature. 2. For ESI+, add a small amount of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to promote protonation. |
| Unexpected fragments or adducts | 1. In-source fragmentation. 2. Formation of adducts with mobile phase components (e.g., sodium, potassium). | 1. Reduce the fragmentor voltage or cone voltage. 2. Use high-purity solvents and additives. If adducts persist, they can sometimes be used for confirmation of the molecular weight. |
| Inconsistent fragmentation pattern | 1. Fluctuating collision energy in MS/MS. | 1. Ensure the collision energy is optimized and remains constant for targeted MS/MS experiments. |
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Broad peaks | 1. Sample aggregation. 2. Presence of paramagnetic impurities. | 1. Use a more dilute solution or a different deuterated solvent. 2. Purify the sample further. |
| Presence of unexpected signals | 1. Isomerization or degradation. 2. Residual solvent peaks. | 1. Compare the spectrum with a fresh, high-purity standard. Look for characteristic signals of the tiglate isomer or other degradation products. 2. Identify and subtract known solvent peaks. |
Data Presentation
Table 1: Typical HPLC Parameters for Analysis of Ingenol Esters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a lower percentage of B, and gradually increase. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 210-230 nm |
| Injection Volume | 5 - 20 µL |
Table 2: Expected Mass Spectral Data for this compound (C₂₈H₃₈O₆, MW: 470.6 g/mol )
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 471.27 | Protonated molecular ion |
| [M+Na]⁺ | 493.25 | Sodium adduct |
| [M-C₅H₈O₂]⁺ | 370.22 | Loss of angelic acid |
| [M-C₅H₈O₂-H₂O]⁺ | 352.21 | Subsequent loss of water |
Table 3: Key ¹H NMR Chemical Shift Ranges for Structural Confirmation
| Protons | Expected Chemical Shift (ppm) |
| Angelate vinyl proton | ~6.1 |
| Ingenol vinyl protons | ~5.9 - 6.0 |
| Acetonide methyl protons | ~1.4 - 1.5 |
| Angelate methyl protons | ~1.8 - 2.0 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
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Column Selection: Start with a standard reversed-phase C18 column.
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Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
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Gradient Optimization: Develop a gradient elution method to separate the main peak from potential impurities. A good starting point is a linear gradient from 30% B to 90% B over 20 minutes.
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Forced Degradation Study:
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Acidic: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Basic: Dissolve the sample in a solution of 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before injection.
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Oxidative: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
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Thermal: Expose the solid sample to 80°C for 48 hours.
-
Photolytic: Expose the sample solution to UV light (254 nm) for 24 hours.
-
-
Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Protocol 2: Mass Spectrometry Analysis
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Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
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Ionization: Use electrospray ionization (ESI) in positive ion mode.
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Full Scan MS: Acquire full scan data to determine the accurate mass of the molecular ion ([M+H]⁺ and/or [M+Na]⁺).
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MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern. Key fragments to look for include the loss of the angelate side chain.
Protocol 3: NMR Spectroscopy Analysis
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Sample Preparation: Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR: Acquire a standard ¹H NMR spectrum. Key signals to identify are the vinyl protons of the angelate and ingenol core, and the methyl groups of the acetonide and angelate moieties.
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¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the number of carbon atoms and identify the carbonyl carbon of the ester and the carbons of the acetonide group.
-
2D NMR: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity and assign all proton and carbon signals unambiguously.
Visualizations
Technical Support Center: Purification of Ingenol Isomers
Welcome to the Technical Support Center for the purification of ingenol (B1671944) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these challenging compounds.
Core Purification Challenges
The primary challenge in purifying ingenol-3-angelate (ingenol mebutate) and its related isomers stems from their inherent chemical instability. The main difficulties include:
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Acyl Migration: Ingenol esters are prone to acyl migration, where the angelate group moves to other hydroxyl positions on the ingenol backbone, leading to the formation of regioisomers. This process is influenced by factors such as pH, temperature, and solvent polarity.
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Similar Physicochemical Properties: Ingenol isomers often possess very similar polarities and molecular weights, making their separation by standard chromatographic or crystallization techniques difficult.
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Co-elution of Impurities: During purification, process-related impurities and other isomers may co-elute with the target compound, complicating the isolation of a high-purity product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of ingenol isomers.
Chromatography Issues
Q1: I am observing poor separation of ingenol isomers during column chromatography. What are the likely causes and solutions?
A1: Poor separation is a common issue and can be addressed by systematically evaluating the following parameters:
| Possible Cause | Solution |
| Incorrect Mobile Phase Polarity | The polarity of the eluent is critical. For silica (B1680970) gel chromatography, a non-polar mobile phase is typically used. If isomers are eluting too quickly with no separation, decrease the polarity of the mobile phase (e.g., decrease the ethyl acetate (B1210297) concentration in a petroleum ether/ethyl acetate system). If the compounds are not eluting, gradually increase the polarity. |
| Inappropriate Stationary Phase | Standard silica gel is commonly used. However, for challenging separations, consider using a different stationary phase, such as diol-bonded or cyano-bonded silica, which can offer different selectivity. |
| Column Overloading | Applying too much sample relative to the amount of stationary phase will lead to broad peaks and poor resolution. Reduce the sample load to improve separation. As a general rule, the sample load should not exceed 1-5% of the stationary phase weight. |
| High Flow Rate | A high flow rate reduces the interaction time between the isomers and the stationary phase, leading to decreased resolution. Optimize the flow rate to allow for proper partitioning between the mobile and stationary phases. |
| Acyl Migration on Column | Silica gel can have acidic sites that may promote acyl migration during long chromatography runs. To mitigate this, consider using deactivated (neutral) silica gel or adding a small amount of a neutral or slightly basic modifier (e.g., triethylamine) to the mobile phase, if compatible with the stability of the ingenol esters. |
Experimental Protocol: Gravity Column Chromatography of Ingenol-3-Angelate [1]
This protocol is adapted from a documented method for purifying ingenol-3-angelate.
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Stationary Phase: Silica gel.
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Mobile Phase: Petroleum ether:Ethyl Acetate (85:15 v/v).
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Procedure:
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Prepare a slurry of silica gel in the mobile phase and pack the column.
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Pre-adsorb the crude ingenol-3-angelate sample onto a small amount of silica gel.
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Carefully load the sample onto the top of the column.
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Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by a suitable analytical method (e.g., HPLC, TLC) to identify those containing the pure desired isomer.
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Expected Outcome: This method has been reported to yield ingenol-3-angelate with a purity of >99%.[1]
Crystallization Issues
Q2: My ingenol isomer sample is not crystallizing, or it is "oiling out." What can I do?
A2: Crystallization is a sensitive process that depends on achieving supersaturation under controlled conditions.
| Possible Cause | Solution |
| Inappropriate Solvent System | The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. Experiment with a range of solvents with varying polarities. For ingenol derivatives, consider solvents like ethyl acetate, acetone, or mixtures with less polar solvents like hexanes. |
| Solution is Not Supersaturated | The concentration of the target isomer may be too low. Slowly evaporate the solvent to increase the concentration. Be cautious not to evaporate to dryness, which can lead to the formation of an amorphous solid or oil. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. |
| Presence of Impurities | Impurities can inhibit crystal formation. If the sample purity is low (<80-90%), it may be necessary to perform a preliminary purification step, such as flash chromatography, before attempting crystallization. |
| Lack of Nucleation Sites | Crystal growth requires nucleation sites. If spontaneous nucleation does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer, if available. |
Experimental Protocol: General Crystallization Techniques
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Solvent Layering:
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Dissolve the ingenol isomer in a small amount of a "good" solvent (in which it is highly soluble).
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Carefully layer a "poor" solvent (in which the compound is insoluble but is miscible with the good solvent) on top of the solution.
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Allow the solvents to slowly mix by diffusion, which will gradually decrease the solubility and promote crystallization at the interface.[2]
-
-
Vapor Diffusion:
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Dissolve the ingenol isomer in a small vial using a relatively volatile solvent.
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Place this small vial inside a larger, sealed container that contains a more volatile "poor" solvent.
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The vapor from the poor solvent will slowly diffuse into the solution in the small vial, reducing the solubility of the compound and inducing crystallization.[2]
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Frequently Asked Questions (FAQs)
Q3: What is acyl migration and how can I minimize it during purification?
A3: Acyl migration is the intramolecular transfer of the angelate ester group between the different hydroxyl groups of the ingenol core. This leads to the formation of undesired regioisomers.
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Control pH: Acyl migration is often catalyzed by both acidic and basic conditions.[3] Maintain near-neutral pH conditions during extraction, chromatography, and solvent removal steps. If using silica gel, which can be slightly acidic, consider using neutralized silica.
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Lower Temperature: Perform purification steps at reduced temperatures whenever possible, as higher temperatures can accelerate the rate of acyl migration.
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Limit Exposure Time: Minimize the time the ingenol isomers are in solution or on a chromatographic support to reduce the opportunity for migration.
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Solvent Choice: The polarity of the solvent can influence the rate of acyl migration. It is advisable to conduct small-scale stability studies in potential purification solvents to select one that minimizes isomerization.
Q4: Which analytical techniques are best for monitoring the separation of ingenol isomers?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the separation of ingenol isomers.
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Method: A reverse-phase HPLC method using a C18 column is often suitable.
-
Detection: UV detection is typically used.
-
Validation: A validated HPLC method should demonstrate specificity, linearity, precision, and accuracy for the quantification of the parent isomer and its related impurities.[4]
Q5: Are there any specific safety precautions for handling ingenol and its derivatives?
A5: Yes, ingenol and its esters are potent skin irritants and have biological activity. It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of solid materials and concentrated solutions should be performed in a certified chemical fume hood.
Visualizing Purification Workflows
The following diagrams illustrate logical workflows for the purification and analysis of ingenol isomers.
References
Validation & Comparative
A Comparative Analysis of Ingenol-3-Angelate and Phorbol 12-Myristate 13-Acetate as Protein Kinase C Activators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Protein Kinase C (PKC) activators, Ingenol-3-angelate (I3A), the active component of Ingenol-5,20-acetonide-3-O-angelate, and the well-established phorbol (B1677699) ester, Phorbol 12-myristate 13-acetate (PMA). This comparison is supported by experimental data on their biochemical and cellular effects.
Ingenol-3-angelate (I3A), a diterpene ester derived from the sap of Euphorbia peplus, and Phorbol 12-myristate 13-acetate (PMA), a natural phorbol ester, are both potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction.[1][2][3] While both compounds activate PKC, they exhibit distinct profiles in terms of isoform selectivity, downstream signaling, and cellular outcomes, making their comparative analysis crucial for specific research and therapeutic applications.
Quantitative Comparison of I3A and PMA
The following tables summarize the key quantitative differences between I3A and PMA based on available experimental data.
Table 1: Comparative Binding Affinities for PKC Isoforms
| PKC Isoform | Ingenol-3-angelate (I3A) Ki (nM) |
| PKCα | 0.3 ± 0.02 |
| PKCβ | 0.105 ± 0.019 |
| PKCγ | 0.162 ± 0.004 |
| PKCδ | 0.376 ± 0.041 |
| PKCε | 0.171 ± 0.015 |
Data derived from in vitro binding assays.[4] Note: Direct comparative Ki values for PMA under the exact same experimental conditions were not available in the searched literature, but PMA is widely recognized as a high-affinity PKC ligand, typically in the nanomolar range.
Table 2: Comparative Cellular Effects and Signaling
| Feature | Ingenol-3-angelate (I3A) | Phorbol 12-myristate 13-acetate (PMA) |
| Cell Proliferation Inhibition | Inhibits cell proliferation, with somewhat lower potency than PMA in some cell lines.[1][5] | Potent inhibitor of cell proliferation in various cancer cell lines.[6][7] |
| Apoptosis Induction | Induces apoptosis in various cancer cell lines, including myeloid leukemia and melanoma.[3][8][9][10] | Can induce apoptosis in some cancer cells.[7] |
| PKC Isoform Downregulation | Shows different sensitivity and selectivity for down-regulation of PKC isoforms compared to PMA.[1][5] | Induces downregulation of PKC isoforms upon prolonged exposure.[5] |
| PKCδ Translocation | Induces translocation of PKCδ from the cytosol to the nucleus and other cellular membranes.[11][12] | Induces a different pattern of PKCδ translocation compared to I3A.[1][5] |
| Downstream Signaling | Activates Ras/Raf/MAPK and JNK pathways; can inhibit the PI3K/AKT pathway.[8][12] Downregulates NF-κB signaling.[3][13] | Potently activates the NF-κB pathway and the MAPK/ERK pathway.[2][14] |
| Inflammatory Response | Induces a higher level of IL-6 secretion compared to PMA in WEHI-231 cells.[1] Induces acute neutrophilic inflammation.[15] | Potent inducer of inflammatory responses, including the production of various cytokines.[15] |
| In Vivo Tumor Promotion | Considered a weak tumor promoter.[15] | A very potent mouse skin tumor promoter.[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by I3A and PMA, and a general workflow for comparing their activities.
Caption: Generalized PKC activation pathway by I3A and PMA.
Caption: Workflow for comparing the effects of I3A and PMA.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
In Vitro PKC Kinase Activity Assay
This assay measures the phosphotransferase activity of PKC.
-
Preparation of Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 20 mM HEPES), MgCl₂, ATP (including γ-³²P-ATP for radioactive detection), a PKC substrate (e.g., myelin basic protein or a specific peptide), and lipid cofactors (phosphatidylserine and diacylglycerol or a phorbol ester).[16][17][18]
-
Enzyme Addition: The reaction is initiated by adding the purified PKC enzyme or cell lysate containing PKC to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for a defined period, typically 10-30 minutes.[16][17]
-
Reaction Termination: The reaction is stopped by adding a solution containing EDTA or by spotting the mixture onto phosphocellulose paper.[17][19]
-
Detection:
-
Radioactive Method: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP by washing the phosphocellulose paper. The amount of incorporated radioactivity is then quantified using a scintillation counter.[17][18]
-
Non-Radioactive Method (ELISA-based): A phospho-specific antibody is used to detect the phosphorylated substrate. The antibody is typically conjugated to an enzyme (e.g., HRP) that produces a colorimetric or chemiluminescent signal.[20]
-
Western Blot Analysis for Downstream Signaling
This technique is used to detect changes in the phosphorylation status of proteins downstream of PKC activation.
-
Cell Treatment and Lysis: Cells are treated with I3A or PMA for the desired time. Following treatment, cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11][20]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2, phospho-PKC). A primary antibody against the total form of the protein or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. The signal is detected using a chemiluminescent substrate and visualized on an imaging system.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and allowed to attach overnight. The cells are then treated with various concentrations of I3A or PMA for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a few hours at 37°C.
-
Formazan (B1609692) Solubilization: During the incubation, viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
Ingenol-3-angelate and PMA are both valuable tools for studying PKC signaling. However, they are not interchangeable. PMA acts as a potent, broad-spectrum PKC activator and a strong tumor promoter.[2] In contrast, I3A exhibits a more nuanced profile, with some differences in PKC isoform downregulation and downstream signaling, such as the inhibition of the NF-κB and PI3K/AKT pathways in certain contexts.[3][12] These differences contribute to their distinct cellular effects, with I3A showing promise as an inducer of apoptosis in cancer cells with a lower tumor-promoting potential.[3][10][15] The choice between I3A and PMA should, therefore, be guided by the specific research question and the desired biological outcome.
References
- 1. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
Validating the In Vivo Mechanism of Action of Ingenol-5,20-acetonide-3-O-angelate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo mechanism of action of Ingenol-5,20-acetonide-3-O-angelate and its analogues with other topical treatments for actinic keratosis (AK), a precursor to squamous cell carcinoma. The information presented is based on available experimental data to assist researchers in understanding the nuances of these compounds and designing future in vivo studies.
Note on Nomenclature: this compound is a derivative of ingenol (B1671944), closely related to the well-studied compound ingenol mebutate (also known as ingenol-3-angelate or PEP005). Due to the extensive research available on ingenol mebutate and its similar core structure and biological activity as a Protein Kinase C (PKC) activator, this guide will utilize in vivo data from studies on ingenol mebutate to infer the mechanism of action of this compound.[1][2][3] It is important to note that while the fundamental mechanism is expected to be conserved, subtle differences in potency or pharmacokinetics may exist.
Executive Summary
Ingenol mebutate exerts a dual mechanism of action, initiating with rapid, localized cytotoxicity followed by a robust inflammatory response that clears remaining dysplastic cells.[4][5][6] This contrasts with the mechanisms of alternative AK therapies such as 5-Fluorouracil (B62378) (5-FU), which primarily acts as a cytotoxic agent by inhibiting DNA synthesis, and Imiquimod (B1671794), which functions as an immune response modifier. This guide will delve into the in vivo experimental data that substantiates these mechanisms, providing a comparative analysis of their effects on cell death and immune cell infiltration.
Comparative Analysis of In Vivo Mechanisms
The following tables summarize quantitative data from in vivo studies, offering a side-by-side comparison of Ingenol Mebutate, 5-Fluorouracil, and Imiquimod.
Table 1: Induction of Cell Death in Skin Lesions
| Parameter | Ingenol Mebutate | 5-Fluorouracil | Imiquimod |
| Primary Mechanism | Necrosis and Apoptosis[7][8][9][10] | Apoptosis[11][12] | Immune-mediated tumor cell destruction[13][14] |
| Apoptotic Index (TUNEL assay) | Significant increase in TUNEL-positive epidermal cells observed as early as Day 1 post-treatment.[7][8][9] | Maximal apoptosis observed on Day 2 post-treatment in a murine thymus model (three times over control).[12] | Reduction in Bcl-2 expression, suggesting a pro-apoptotic effect.[14] |
| Key Molecular Markers | Cleaved Caspase 3 activation.[7][8] | Upregulation of FAS and Bax, and Caspase 3 activation.[12] | Decreased Bcl-2 expression.[14] |
Table 2: Infiltration of Immune Cells in the Tumor Microenvironment
| Immune Cell Type | Ingenol Mebutate | 5-Fluorouracil | Imiquimod |
| Neutrophils (MPO+) | Rapid and pronounced infiltration, peaking around Day 2 post-treatment.[7] | Data on direct neutrophil infiltration in skin is limited; systemic administration can lead to leukopenia.[15] | Not the primary infiltrating cell type. |
| CD4+ T-cells | Significant infiltration observed from Day 1 onwards.[7][9] | Increased infiltration of CD3+ T-cells (including CD4+) dependent on cancer-cell-intrinsic STING signaling. | Predominant infiltrating cell type, mediating the effector response.[14] |
| CD8+ T-cells | Significant infiltration observed from Day 1 onwards.[7][9] | Increased infiltration of CD3+ T-cells (including CD8+) dependent on cancer-cell-intrinsic STING signaling. | Increased infiltration observed, contributing to cytotoxic response.[13][14] |
| Macrophages (CD68+) | Strong infiltration observed from Day 1.[7][9] | Systemic 5-FU can reduce M1-like macrophages in skeletal muscle.[15] | Less pronounced enhancement compared to lymphocytes.[14] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Ingenol Mebutate's Dual Mechanism of Action
Caption: Dual mechanism of Ingenol Mebutate.
Comparative Signaling Pathways of Topical AK Treatments
Caption: Simplified signaling pathways of topical AK treatments.
General Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation studies.
Detailed Experimental Protocols
In Vivo Model of Actinic Keratosis
-
Animal Model: SKH-1 hairless mice are commonly used.
-
Induction of AK-like lesions: Mice are exposed to UVB radiation (e.g., 150 mJ/cm²) three times a week for approximately 20-25 weeks to induce photodamaged skin and the development of AK-like lesions.[6]
-
Treatment: A defined area (e.g., 2x2 cm) on the dorsal skin is treated topically with the test compound (Ingenol Mebutate gel, 5-FU cream, or Imiquimod cream) or a vehicle control for a specified duration as per clinical protocols.
Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Tissue Preparation: Skin biopsies are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (e.g., 4-5 µm).
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0-9.0) in a water bath or steamer at 95-100°C for 20-40 minutes.[16][17]
-
Blocking: Sections are incubated with a protein block (e.g., serum-free) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies overnight at 4°C. Examples include:
-
Neutrophils: anti-Myeloperoxidase (MPO)
-
T-helper cells: anti-CD4
-
Cytotoxic T-cells: anti-CD8
-
Macrophages: anti-CD68
-
-
Detection: A polymer-based detection system (e.g., HRP or AP) is used, followed by a chromogen (e.g., DAB for HRP, Fast Red for AP) to visualize the stained cells.[5]
-
Counterstaining: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Quantification: The number of positively stained cells per unit area (e.g., mm²) is quantified using manual counting or automated image analysis software.
TUNEL Assay for Apoptosis Detection in Skin Tissue
-
Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Procedure:
-
Paraffin-embedded skin sections are deparaffinized and rehydrated.
-
Tissues are permeabilized with proteinase K.
-
Sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP).
-
The TdT enzyme incorporates the labeled dUTP at the 3'-OH ends of fragmented DNA.
-
Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Apoptotic cells are visualized and quantified using fluorescence microscopy.[7][8][9][18]
-
Protein Kinase C (PKC) Activation Assay in Skin Biopsies
-
Principle: This assay measures the activity of PKC, which is activated by ingenol mebutate.
-
Procedure:
-
Fresh or frozen skin biopsies are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysate is determined.
-
PKC activity is measured using a non-radioactive, ELISA-based kit.[19]
-
In this assay, a specific peptide substrate for PKC is immobilized on a microplate.
-
The skin lysate is added to the wells along with ATP.
-
Active PKC in the lysate phosphorylates the substrate.
-
A phospho-specific antibody conjugated to a detection enzyme (e.g., HRP) is added, which binds to the phosphorylated substrate.
-
A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is proportional to the PKC activity in the sample.
-
Conclusion
The in vivo validation of this compound's mechanism of action, inferred from studies on the closely related ingenol mebutate, reveals a distinct dual-action profile of direct cytotoxicity and subsequent immunomodulation. This is in contrast to the primarily cytotoxic mechanism of 5-FU and the immune-stimulatory action of Imiquimod. The provided comparative data and experimental protocols offer a foundation for researchers to further investigate these compounds and develop novel therapeutic strategies for actinic keratosis and other skin malignancies. It is important to consider the recent market withdrawal of ingenol mebutate in the EU due to safety concerns when evaluating its therapeutic potential.[17] Further research is warranted to fully elucidate the specific in vivo activities of this compound and its potential advantages and disadvantages compared to existing therapies.
References
- 1. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Ingenol mebutate - Wikipedia [en.wikipedia.org]
- 3. Ingenol: Highly Strained Natural Product as a Core of Powerful Bioactive Compounds | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. biocare.net [biocare.net]
- 6. Ingenol mebutate field-directed treatment of UVB-damaged skin reduces lesion formation and removes mutant p53 patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by Ingenol Mebutate | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. Augmented therapeutic efficacy of 5-fluorouracil in conjunction with lantibiotic nisin against skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo 5-fluorouracil-[corrected]induced apoptosis on murine thymocytes: involvement of FAS, Bax and Caspase3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the cellular infiltrate during successful topical treatment of lentigo maligna with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo characterization of the inflammatory infiltrate and apoptotic status in imiquimod-treated basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dash.harvard.edu [dash.harvard.edu]
- 19. ulab360.com [ulab360.com]
Cross-Reactivity Profile of Ingenol-5,20-acetonide-3-O-angelate: A Focus on Primary Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase interaction profile of Ingenol-5,20-acetonide-3-O-angelate. It is important to note that while comprehensive cross-reactivity data from broad kinase panel screening for this compound or its well-studied analog, ingenol (B1671944) mebutate (also known as Ingenol-3-angelate or PEP005), is not extensively available in the public domain, a significant body of research has characterized its interaction with its primary targets, the Protein Kinase C (PKC) isoforms.
Ingenol mebutate is recognized as a potent activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[1] This activity is central to its therapeutic effects, including the induction of cell death in cancer cells and the stimulation of an inflammatory response.[1]
Primary Target Interaction: Protein Kinase C (PKC)
Ingenol mebutate functions as a PKC agonist, leading to the activation of downstream signaling pathways.[2] Notably, the pro-apoptotic effects in certain cancer cells, such as acute myeloid leukemia, are linked to the activation and translocation of PKCδ.[1]
Quantitative Data on PKC Isoform Binding
The following table summarizes the binding affinities of Ingenol-3-angelate for various PKC isoforms as determined by in vitro assays.
| Kinase Target | Binding Affinity (Ki) [nM] |
| PKC-α | 0.30 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
Data from Kedei et al. (2004) for Ingenol-3-angelate. The study noted little in vitro selectivity under the assay conditions used.[3]
Signaling Pathway
The activation of PKC by ingenol mebutate initiates a cascade of downstream signaling events, most notably the PKC/MEK/ERK pathway, which is implicated in its cell death-inducing mechanism.[2]
Experimental Protocols
In Vitro PKC Binding Assay (Competitive Radioligand Binding)
This protocol is adapted from methodologies used to characterize the binding of ingenol esters to PKC isoforms.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for specific PKC isoforms by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified human PKC isoforms (e.g., PKC-α, -β, -γ, -δ, -ε)
-
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu) as the radioligand
-
Phosphatidylserine
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (this compound) at various concentrations
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a mixture containing the assay buffer, a specific PKC isoform, and phosphatidylserine.
-
Add varying concentrations of the test compound (this compound) to the reaction tubes.
-
Introduce a fixed concentration of [³H]PDBu to initiate the competitive binding reaction.
-
Incubate the mixture for a specified time (e.g., 5 minutes) at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³H]PDBu using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific [³H]PDBu binding (IC50).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for PKC Binding Assay
Conclusion
The available data robustly identifies this compound and its analogs as potent activators of multiple PKC isoforms. This interaction is central to their biological activity. While the current body of scientific literature does not provide a broad kinase cross-reactivity profile, the focused activity on the PKC family underscores its specific mechanism of action. For researchers investigating the off-target effects of this compound class, a comprehensive kinase panel screening would be a necessary next step to fully elucidate its selectivity profile.
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative study of the cytotoxic effects of different ingenol esters
A detailed examination of the cytotoxic profiles of various ingenol (B1671944) esters, providing researchers, scientists, and drug development professionals with comparative data and mechanistic insights.
This guide offers an objective comparison of the cytotoxic effects of different ingenol esters, a class of diterpenoids with significant therapeutic potential. By summarizing key experimental data and outlining detailed methodologies, this document aims to facilitate informed decisions in oncological and dermatological research.
Data Summary: Cytotoxic Activity of Ingenol Esters
The cytotoxic potential of various ingenol esters has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following table summarizes the IC50 values for several ingenol esters, providing a quantitative comparison of their cytotoxic activity.
| Ingenol Ester Derivative | Cell Line | IC50 (µM) | Duration of Treatment | Citation |
| Ingenol Mebutate (Ingenol-3-angelate) | HPV-Ker | 0.84 | 24h | [1] |
| Ingenol Mebutate (Ingenol-3-angelate) | HPV-Ker | 0.96 | 48h | [1] |
| Ingenol-3-angelate (I3A) | A2058 (Melanoma) | 38 | 24h | [2] |
| Ingenol-3-angelate (I3A) | HT144 (Melanoma) | 46 | 24h | [2] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | More potent than ingenol mebutate at very low concentrations | Not specified | [3] |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker | 0.39 | 24h | [1][4] |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker | 0.32 | 48h | [1][4] |
| 17-acetoxyingenol 3 angelate 5,20-diacetate | HPV-Ker | 0.32 | 24h | [1][4] |
| 17-acetoxyingenol 3 angelate 5,20-diacetate | HPV-Ker | 0.87 | 48h | [1] |
| Ingenol-3-dodecanoate (IngC) | Esophageal cancer cell lines | Higher efficacy than I3A and IDB | Not specified | [5] |
Experimental Protocols
The determination of cytotoxic effects is predominantly carried out using in vitro cell-based assays. A commonly employed method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of viable cells with active metabolism to convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The quantity of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Ingenol ester stock solutions (typically dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Compound Treatment: Serial dilutions of the ingenol esters are prepared in a serum-free medium. The culture medium is then removed from the wells and replaced with 100 µL of the diluted compounds. Control wells containing cells treated with the vehicle (e.g., DMSO) and blank wells with medium only are also included.[6]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Following incubation, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Mechanistic Insights: Signaling Pathways
Ingenol esters exert their cytotoxic effects through the modulation of several key signaling pathways. A primary target for many of these compounds is the Protein Kinase C (PKC) family of enzymes.
Ingenol mebutate and its derivatives are known activators of PKC, particularly the delta isoform (PKCδ).[3][4] Activation of PKCδ can trigger a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[3][4] This activation can lead to cell cycle arrest and apoptosis.[3]
Furthermore, some ingenol esters have been shown to inactivate the protein kinase B (AKT) pathway and inhibit the JAK/STAT3 pathway, both of which are crucial for cell survival and proliferation.[3] In some cancer cell types, the cytotoxic effects of ingenol esters are also linked to the downregulation of the NF-κB signaling pathway, which plays a key role in inflammation and cell survival.[2]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation of Ingenol-5,20-acetonide-3-O-angelate as a Precursor for Clinical-Grade Ingenol Mebutate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to clinical-grade ingenol (B1671944) mebutate, with a focus on the validation of Ingenol-5,20-acetonide-3-O-angelate as a key intermediate. Experimental data, detailed methodologies, and pathway visualizations are presented to support the evaluation of this precursor in drug development and manufacturing.
Executive Summary
Ingenol mebutate, the active pharmaceutical ingredient in Picato®, is a diterpene ester used for the topical treatment of actinic keratosis. Its complex structure presents significant challenges for chemical synthesis. The use of this compound as a protected intermediate in a semi-synthetic route from ingenol offers a high-yielding and efficient pathway to the final product. This approach circumvents many of the difficulties associated with total synthesis and improves upon the low yields of direct extraction from its natural source, Euphorbia peplus. This guide details the validation of this semi-synthetic method against alternative production strategies.
Comparison of Synthetic Routes for Ingenol Mebutate
The production of clinical-grade ingenol mebutate can be achieved through several distinct routes, each with its own advantages and disadvantages in terms of yield, scalability, and cost-effectiveness. The following tables summarize the quantitative data for the primary synthesis methods.
| Synthesis Method | Starting Material | Key Steps/Intermediate | Overall Yield | Purity | Scalability | Reference |
| Semi-synthesis via Acetonide | Ingenol | Ingenol-5,20-acetonide | High (estimated >60%)¹ | High (>99%) | High | [1] |
| Semi-synthesis (Direct) | Ingenol | Direct angeloylation | ~31% | High | Moderate | [2] |
| Total Synthesis | (+)-3-carene | Multi-step (14 steps) | ~1.2% | High | Low | [3] |
| Direct Extraction | Euphorbia peplus plant matter | Extraction and purification | Very Low (1.1 mg/kg) | Variable | Low | [4] |
¹Yield for the analogous synthesis of ingenol disoxate from ingenol-5,20-acetonide was reported with a 94% yield for the coupling step and 69% for the deprotection step.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory conditions.
Semi-synthesis of Ingenol Mebutate via this compound
This method involves the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide, followed by selective angeloylation at the C3 position and subsequent deprotection.
a) Protection of Ingenol (Formation of Ingenol-5,20-acetonide):
-
Reactants: Ingenol, Acetone, p-Toluenesulfonic acid (PTSA)
-
Procedure: Ingenol is dissolved in acetone. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product, ingenol-5,20-acetonide, is extracted and purified.
b) Angeloylation of Ingenol-5,20-acetonide:
-
Reactants: Ingenol-5,20-acetonide, Angelic acid chloride (or other activated angelic acid derivative), a suitable base (e.g., pyridine (B92270) or DMAP).
-
Procedure: Ingenol-5,20-acetonide is dissolved in an anhydrous solvent (e.g., dichloromethane). The base is added, followed by the slow addition of angelic acid chloride at a controlled temperature. The reaction is stirred until completion. The resulting this compound is then worked up and purified.
c) Deprotection to Yield Ingenol Mebutate:
-
Reactants: this compound, Aqueous hydrochloric acid or phosphoric acid.
-
Procedure: The protected intermediate is treated with a dilute aqueous acid solution at room temperature. The progress of the deprotection is monitored by TLC. Upon completion, the reaction is neutralized, and the final product, ingenol mebutate, is extracted and purified by chromatography to clinical grade. A 69% yield has been reported for the deprotection of a similar ingenol analog[5].
Direct Extraction from Euphorbia peplus
This method involves the extraction and purification of ingenol mebutate directly from the plant material.
-
Procedure: Dried and powdered aerial parts of Euphorbia peplus are subjected to solvent extraction (e.g., with methanol (B129727) or ethanol). The crude extract is then partitioned between different solvents to remove impurities. The ingenol mebutate-containing fraction is further purified using a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound. The yield from this method is typically very low, in the range of 1.1 mg per kg of fresh plant material[4].
Total Synthesis of Ingenol Mebutate
The total synthesis of ingenol, the precursor to ingenol mebutate, is a complex multi-step process. A notable 14-step synthesis has been developed.
-
Starting Material: (+)-3-carene
-
Key Stages: The synthesis involves a "cyclase phase" to construct the core carbon skeleton and an "oxidase phase" to introduce the necessary oxygen functionalities. This lengthy process requires numerous reactions and purifications, resulting in a low overall yield of approximately 1.2%[3]. The final step would be the selective angeloylation of the synthesized ingenol.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of action of ingenol mebutate and the workflow for its semi-synthesis.
Conclusion
The validation of this compound as a precursor for clinical-grade ingenol mebutate is well-supported by the high-yielding nature of this semi-synthetic route. Compared to the low yields of direct extraction and the complexity of total synthesis, the acetonide-based method offers a more commercially viable and scalable process for the production of this important dermatological drug. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Head-to-head comparison of synthetic vs. natural Ingenol-5,20-acetonide-3-O-angelate
A Head-to-Head Comparison of Synthetic vs. Natural-Derived Ingenol-5,20-acetonide-3-O-angelate
Introduction
This compound is a pivotal intermediate in the production of Ingenol (B1671944) Mebutate (Ingenol-3-angelate), a potent activator of Protein Kinase C (PKC) isoforms.[1][2] Ingenol Mebutate has been investigated for its therapeutic potential, particularly in dermatology. The compound can be sourced through a semi-synthetic pathway originating from naturally-derived ingenol or via a fully synthetic route. This guide provides a head-to-head comparison of these two approaches, focusing on aspects critical to researchers, scientists, and drug development professionals.
Overview of Synthetic and Semi-Synthetic Routes
The primary distinction between the "synthetic" and "natural-derived" versions of this compound lies in the origin of the core ingenol scaffold. The semi-synthetic route utilizes ingenol extracted from plants of the Euphorbia genus, which is then chemically modified. In contrast, the fully synthetic route builds the complex ingenol structure from simple chemical precursors.
Semi-Synthetic Route
The semi-synthetic production of Ingenol Mebutate is the more established and currently more viable method.[3] It begins with the extraction of ingenol from a natural source, typically the seeds of Euphorbia lathyris, where it is more abundant than the direct extraction of Ingenol Mebutate from Euphorbia peplus.[3] The process then involves a three-step chemical modification:
-
Protection: The C5 and C20 hydroxyl groups of ingenol are protected by forming an acetonide. This step is crucial for directing the subsequent esterification to the desired C3 position.
-
Angeloylation: The C3 hydroxyl group of Ingenol-5,20-acetonide is esterified with angelic acid. This step yields this compound.
-
Deprotection: The acetonide protecting group is removed to yield the final product, Ingenol Mebutate.
Fully Synthetic Route
The total synthesis of ingenol has been achieved by academic research groups, representing a significant accomplishment in organic chemistry due to the molecule's complex and strained ring system.[4][5] However, these multi-step syntheses are often characterized by low overall yields and are not currently practical for large-scale production.[3] A fully synthetic route to this compound would involve the complete chemical synthesis of ingenol, followed by the same protection and angeloylation steps as in the semi-synthetic route.
Data Presentation: Comparison of Production Routes
| Feature | Semi-Synthetic Route | Fully Synthetic Route |
| Starting Material | Ingenol (extracted from Euphorbia species) | Simple, commercially available chemical precursors |
| Complexity | Relatively straightforward 3-step chemical modification of a complex natural product. | Highly complex, multi-step total synthesis of the ingenol core (e.g., 14-43 steps reported for ingenol).[3][4] |
| Yield | High-yielding chemical conversion steps. Overall yield is primarily limited by the extraction efficiency of ingenol from the natural source. A semi-synthesis has been reported with an overall yield of around 31%.[3] | Very low overall yields. For example, an early total synthesis of ingenol had a 0.007% overall yield, while a more recent 14-step synthesis achieved around 1%.[3] |
| Purity and Impurities | Impurity profile may include related natural products carried over from the extraction process. Potential for isomerization of the angelate group to the tiglate during synthesis. | Impurity profile is dependent on the specific synthetic route and reagents used. Potential for stereoisomers and other synthetic byproducts. |
| Scalability | Scalable, limited by the availability of the natural source material. | Currently not scalable for commercial production due to the length and complexity of the synthesis. |
| Stereochemistry | The stereochemistry of the ingenol core is defined by the natural product. | Requires complex stereochemical control throughout the synthesis. |
Experimental Protocols
Semi-synthesis of this compound
A representative protocol for the semi-synthesis of Ingenol Mebutate via the acetonide intermediate is as follows:
-
Preparation of Ingenol-5,20-acetonide:
-
Ingenol is dissolved in a suitable solvent (e.g., acetone (B3395972) or 2,2-dimethoxypropane).
-
An acid catalyst (e.g., p-toluenesulfonic acid) is added.
-
The reaction is stirred at room temperature until the formation of the acetonide is complete, as monitored by an appropriate analytical technique like TLC or HPLC.
-
The product is isolated and purified by chromatography.
-
-
Angeloylation of Ingenol-5,20-acetonide:
-
Ingenol-5,20-acetonide is dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
A base (e.g., DMAP, pyridine) and angelic anhydride (B1165640) are added.
-
The reaction is stirred at room temperature. The progress is monitored to minimize the formation of the tiglate isomer.
-
Upon completion, the reaction is quenched, and the product, this compound, is purified by chromatography.
-
-
Deprotection to yield Ingenol Mebutate:
-
This compound is dissolved in a suitable solvent mixture (e.g., THF/water).
-
An acid (e.g., hydrochloric acid) is added.
-
The reaction is stirred at room temperature until the deprotection is complete.
-
The final product, Ingenol Mebutate, is isolated and purified.
-
Mandatory Visualization
Caption: Semi-synthetic route to Ingenol Mebutate.
Caption: Ingenol Mebutate's signaling pathway.
Conclusion
The semi-synthetic route, starting from naturally-derived ingenol, is currently the most practical and efficient method for producing this compound and, subsequently, Ingenol Mebutate. While total synthesis represents a remarkable scientific achievement and offers the potential for producing analogues, it is hampered by its complexity and low overall yields, making it unsuitable for large-scale production at present. For researchers and drug development professionals, the semi-synthetic material is the more readily accessible and economically viable option. The choice between these routes has significant implications for supply chain stability, cost of goods, and the impurity profile of the final active pharmaceutical ingredient.
References
Comparative Efficacy Analysis: 3-O-angeloyl-20-O-acetyl ingenol versus Ingenol-5,20-acetonide-3-O-angelate
A Detailed Examination of Two Ingenol (B1671944) Derivatives for Therapeutic Potential
This guide provides a comparative overview of two ingenol derivatives: 3-O-angeloyl-20-O-acetyl ingenol and Ingenol-5,20-acetonide-3-O-angelate. The focus is on their efficacy, mechanism of action, and the experimental data supporting their biological activity. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
3-O-angeloyl-20-O-acetyl ingenol, also known as AAI or PEP008, is a synthetic derivative of ingenol mebutate (PEP005) that demonstrates enhanced cytotoxic activity against cancer cell lines compared to its parent compound.[1][2] This increased efficacy is attributed to its improved intracellular stability.[1][2] In contrast, a thorough review of available scientific literature reveals a significant lack of data on the biological efficacy of this compound. It is primarily referenced as a synthetic intermediate in the preparation of ingenol 3-angelate, suggesting it may not be under active investigation as a therapeutic agent itself. Given this disparity in available data, this guide will focus on the well-documented efficacy of 3-O-angeloyl-20-O-acetyl ingenol.
Quantitative Data on 3-O-angeloyl-20-O-acetyl ingenol (AAI)
The cytotoxic effects of AAI have been quantified and compared to its precursor, ingenol mebutate, in human chronic myeloid leukemia K562 cells.
| Compound | Cell Line | IC50 (nM) after 48h |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | 16.7 ± 2.1 |
| Ingenol Mebutate (PEP005) | K562 | 108.4 ± 8.2 |
Table 1: Comparative cytotoxicity (IC50) of AAI and Ingenol Mebutate in K562 cells.
Mechanism of Action: 3-O-angeloyl-20-O-acetyl ingenol (AAI)
AAI exerts its cytotoxic effects through the modulation of several key signaling pathways.[1][2] Similar to ingenol mebutate, AAI is an activator of Protein Kinase C delta (PKCδ).[1][2] Activation of PKCδ initiates a cascade of downstream signaling events, including the activation of the extracellular signal-regulated kinase (ERK) pathway and the inactivation of the pro-survival protein kinase B (AKT) pathway.[1][2] Furthermore, AAI has been shown to inhibit the JAK/STAT3 signaling pathway.[1][2] The culmination of these signaling alterations leads to the inhibition of cell proliferation, cell cycle arrest at the G2/M phase, disruption of the mitochondrial membrane potential, and ultimately, apoptosis and necrosis of the cancer cells.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the efficacy of 3-O-angeloyl-20-O-acetyl ingenol.
Cell Proliferation Assay
The anti-proliferative effects of AAI were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. K562 cells were seeded in 96-well plates and treated with varying concentrations of AAI or ingenol mebutate for 48 hours. Following treatment, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals. The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Western Blot Analysis for Signaling Pathway Modulation
To investigate the effect of AAI on cellular signaling pathways, K562 cells were treated with the compound for a specified period. After treatment, the cells were lysed to extract total protein. Protein concentrations were determined, and equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies specific for the phosphorylated and total forms of PKCδ, ERK, AKT, and STAT3. Following incubation with horseradish peroxidase-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system. This technique allows for the qualitative and semi-quantitative assessment of changes in protein expression and phosphorylation status, providing insights into the activation or inhibition of specific signaling pathways.
Conclusion
3-O-angeloyl-20-O-acetyl ingenol (AAI) is a promising ingenol derivative with significantly higher cytotoxic potency against the K562 cancer cell line than its parent compound, ingenol mebutate. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that control cell survival and proliferation. In contrast, there is a notable absence of publicly available data on the biological efficacy of this compound, which appears to be primarily a synthetic intermediate. Therefore, for research and development focused on identifying potent ingenol-based therapeutic agents, 3-O-angeloyl-20-O-acetyl ingenol represents a more extensively characterized and promising candidate. Further investigation into the in vivo efficacy and safety profile of AAI is warranted.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the anti-tumor effects of Ingenol-5,20-acetonide-3-O-angelate in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Ingenol-5,20-acetonide-3-O-angelate, a synthetic derivative of the potent natural product Ingenol (B1671944) Mebutate (Ingenol-3-angelate), has emerged as a compound of interest in the landscape of anti-cancer drug discovery. This guide provides a comparative analysis of its anti-tumor effects against various cancer cell lines, drawing upon available experimental data. We will explore its efficacy in relation to its parent compound and other anti-neoplastic agents, detail the underlying mechanism of action, and provide standardized protocols for key experimental assays.
Comparative Cytotoxicity of Ingenol Derivatives and Standard Chemotherapeutics
The anti-proliferative activity of this compound and related ingenol compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that direct comparative studies of this compound against a broad panel of standard chemotherapeutics are limited. The data presented here is compiled from various studies to provide a comparative perspective.
| Compound | Cancer Cell Line | IC50 Value | Reference Compound(s) | IC50 Value (Reference) |
| This compound | K562 (Chronic Myeloid Leukemia) | More potent than Ingenol Mebutate | Ingenol Mebutate | - |
| Ingenol Mebutate (Ingenol-3-angelate) | A2058 (Melanoma) | 38 µM | - | - |
| Ingenol Mebutate (Ingenol-3-angelate) | HT144 (Melanoma) | 46 µM | - | - |
| Ingenol Mebutate (Ingenol-3-angelate) | Panc-1 (Pancreatic Cancer) | 43.1 ± 16.8 nM (72h) | SN-38 | 165 ± 37 nM (72h) |
| Ingenol-3-dodecanoate (IngC) | Esophageal Cancer Cell Lines | 6.6-fold more potent than I3A | Ingenol-3-angelate (I3A) | - |
| Ingenol-3-dodecanoate (IngC) | Esophageal Cancer Cell Lines | 3.6-fold more potent than IDB | Ingenol 3,20-dibenzoate (IDB) | - |
| Ingenol Mebutate (Ingenol-3-angelate) | Prostate Cancer Cells | Synergistic with Doxorubicin | Doxorubicin | - |
Mechanism of Action: The PKC Signaling Pathway
Ingenol derivatives exert their anti-tumor effects primarily through the activation of Protein Kinase C (PKC) isozymes, with a particular selectivity for PKCδ.[1] Activation of PKCδ triggers a cascade of downstream signaling events that can lead to cell cycle arrest, apoptosis, and necrosis in cancer cells.[1][2] The acetonide modification in this compound is suggested to enhance its intracellular stability, leading to its increased cytotoxic potency compared to the parent compound, Ingenol Mebutate.[3]
The binding of this compound to PKCδ initiates a signaling cascade that influences several key cellular pathways, including the ERK, AKT, and JAK/STAT3 pathways, ultimately culminating in the inhibition of cell proliferation and induction of cell death.[2]
Signaling cascade initiated by this compound.
Experimental Workflow for Efficacy Evaluation
The confirmation of the anti-tumor effects of a compound like this compound involves a series of in vitro assays. A typical experimental workflow is outlined below.
A stepwise approach to evaluate the in vitro anti-tumor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standardized and may require optimization based on the specific cancer cell line and laboratory conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKCδ, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically analyze the bands to determine the relative protein expression levels.
References
Comparative analysis of the stability of Ingenol-5,20-acetonide-3-O-angelate and its derivatives
A comprehensive guide for researchers and drug development professionals on the stability profiles of Ingenol-5,20-acetonide-3-O-angelate and related compounds, supported by experimental data and methodologies.
This compound, a derivative of the diterpene ingenol (B1671944), is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. Understanding its stability, and that of its derivatives, is crucial for the development of safe and effective drug products. This guide provides a comparative analysis of the stability of this compound and its derivatives, with a focus on degradation pathways and the influence of molecular structure on stability.
Comparative Stability Profile
While direct head-to-head quantitative stability data for this compound and a wide range of its derivatives are not extensively published in publicly available literature, a qualitative comparison can be drawn based on the known reactivity of the ingenol backbone and the attached ester functionalities. The stability of these compounds is primarily influenced by the hydrolysis of the angelate ester and potential rearrangements of the ingenol core, particularly under stressed conditions.
| Compound/Derivative | Key Structural Feature | Expected Relative Stability | Primary Degradation Pathway |
| This compound | Acetonide protection at C5 and C20 | Moderate | Hydrolysis of the 3-O-angelate ester |
| Ingenol-3-O-angelate (Ingenol Mebutate) | Free hydroxyl groups at C5 and C20 | Lower | Hydrolysis of the 3-O-angelate ester, potential for acyl migration |
| Other Ingenol Esters (e.g., -benzoate, -cinnamate) | Different ester group at C3 | Variable (dependent on ester electronics and sterics) | Hydrolysis of the C3 ester |
| Ingenol | Parent alcohol | Higher (no ester to hydrolyze) | Oxidation or rearrangement of the polycyclic core |
Note: The acetonide group in this compound is expected to confer greater stability compared to ingenol mebutate by protecting the C5 and C20 hydroxyl groups, which may participate in or influence degradation reactions such as acyl migration.
Experimental Protocols
To assess the stability of this compound and its derivatives, a comprehensive forced degradation study is essential. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish degradation pathways. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is then developed and validated to separate and quantify the parent compound and its degradants.
General Protocol for a Forced Degradation Study
This protocol provides a general framework and should be adapted and validated for the specific compound and its formulation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain at room temperature for a defined period, monitoring for degradation. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v). Keep the mixture at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C) for a defined period. Also, expose a solution of the compound to the same thermal stress.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration.
3. Sample Analysis:
-
At each time point, withdraw a sample, dilute appropriately, and analyze using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent drug from all significant degradation products. A diode array detector (DAD) is useful for assessing peak purity.
4. Data Evaluation:
-
Calculate the percentage degradation of the parent compound under each stress condition.
-
Identify and, if necessary, characterize the structure of major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Signaling Pathway
Ingenol esters, including the closely related and well-studied ingenol mebutate, are known to exert their biological effects primarily through the activation of Protein Kinase C (PKC) isoforms. This activation triggers a cascade of downstream signaling events. The following diagram illustrates the proposed signaling pathway for ingenol esters.
Caption: Proposed signaling cascade initiated by ingenol esters.
Experimental Workflow for Stability Analysis
The systematic approach to analyzing the stability of this compound involves a series of well-defined steps, from stress testing to data analysis.
Caption: Workflow for conducting forced degradation studies.
Safety Operating Guide
Navigating the Safe Disposal of Ingenol-5,20-acetonide-3-O-angelate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Ingenol-5,20-acetonide-3-O-angelate are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious approach, treating it as a potentially hazardous substance, is essential. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, drawing upon general principles of hazardous waste management for potent biological substances.
I. Immediate Safety and Handling Precautions
Given that related ingenol (B1671944) esters and phorbol (B1677699) esters are known to be potent biological agents, all handling of this compound should be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and should include:
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat to protect from splashes.
-
Respiratory Protection: A respirator may be required depending on the scale of work and the potential for aerosolization. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
II. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste at the source is critical to prevent accidental reactions and to ensure compliant disposal.
Experimental Workflow for Waste Collection:
-
Designate Waste Containers: At the start of any experiment involving this compound, designate separate, clearly labeled, and compatible waste containers for each waste stream.
-
Solid Waste:
-
Container: Use a sealable, leak-proof plastic container or a glass container with a secure lid.
-
Contents: This includes contaminated consumables such as pipette tips, vials, and gloves.
-
Procedure: Place all solid waste directly into the designated container within the fume hood. Do not overfill.
-
-
Liquid Waste:
-
Container: Use a shatter-resistant, leak-proof container, preferably high-density polyethylene (B3416737) (HDPE), that is compatible with the solvents used.
-
Contents: This includes unused solutions, quenched reaction mixtures, and solvent rinses from contaminated glassware.
-
Procedure: Collect all liquid waste in the designated container. Keep the container sealed when not in use.
-
-
Sharps Waste:
-
Container: Use a designated sharps container.
-
Contents: Needles, syringes, or any other sharp objects contaminated with the compound.
-
Procedure: Immediately place contaminated sharps into the sharps container.
-
Table 1: Waste Stream Management
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, leak-proof plastic or glass | "Hazardous Waste - Solid," "this compound," List of all components, Hazard pictograms (e.g., Toxic) |
| Liquid Waste | Shatter-resistant, leak-proof (e.g., HDPE) | "Hazardous Waste - Liquid," "this compound," List of all solvent components and concentrations, Hazard pictograms |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Sharps Waste," "Biohazard" and "Toxic" symbols if applicable, "this compound" |
III. Decontamination Procedures
Effective decontamination is crucial to prevent cross-contamination and accidental exposure.
Experimental Protocol for Decontamination:
-
Surface Decontamination (in case of a small spill):
-
Action: Immediately alert others in the area.
-
Procedure: Wearing appropriate PPE, cover the spill with an absorbent material. Gently apply a deactivating solution (e.g., a freshly prepared 10% bleach solution, followed by a 70% ethanol (B145695) rinse after a suitable contact time, or another institution-approved decontaminant). Allow for a contact time of at least 30 minutes. Wipe the area from the outside in, and dispose of all cleaning materials as solid hazardous waste.
-
-
Equipment and Glassware Decontamination:
-
Procedure: Submerge contaminated glassware and equipment in a deactivating solution for a minimum of one hour. After soaking, wash with laboratory detergent and rinse thoroughly with water. Dispose of the initial deactivating solution as liquid hazardous waste.
-
IV. Storage and Disposal Logistics
All waste must be stored and disposed of in accordance with institutional and regulatory guidelines, such as those from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
Operational Plan for Waste Storage and Disposal:
-
Satellite Accumulation Area (SAA): Store all labeled hazardous waste containers in a designated and secondary-contained SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Waste Pickup Request: Once a waste container is full or has reached the institutional time limit for storage in an SAA, submit a hazardous waste pickup request to your institution's EHS department.
-
Final Disposal Method: The recommended final disposal method for this compound and associated waste is high-temperature chemical incineration by a licensed hazardous waste disposal facility. This method is effective in destroying potent organic compounds.
Caption: Disposal workflow for this compound.
By adhering to these rigorous safety and disposal protocols, laboratories can effectively manage the risks associated with novel compounds, ensuring the well-being of personnel and the preservation of the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
Essential Safety and Operational Guidance for Handling Ingenol-5,20-acetonide-3-O-angelate
Ingenol-5,20-acetonide-3-O-angelate is a natural product intended for research use only.[1] Due to its structural similarity to Ingenol Mebutate, a known potent protein kinase C activator, it should be handled as a hazardous compound with potential for skin and eye irritation.
Physical and Chemical Properties
The following table summarizes the computed physical and chemical properties of this compound.[2]
| Property | Value |
| Molecular Formula | C28H38O6 |
| Molecular Weight | 470.6 g/mol |
| Appearance | Solid (form may vary)[3] |
| Storage Temperature | -20°C for short-term storage (up to 1 month), -80°C for long-term storage (up to 6 months)[1] |
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves.[4] | Prevents skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[4] | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | A lab coat or, preferably, a disposable, impervious gown.[4] | Protects against contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher, especially when handling the powder form or if aerosolization is possible. | Minimizes the risk of inhaling the compound. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid compounds should be available in the immediate vicinity.
Handling the Compound
-
Donning PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Weighing: If weighing the solid compound, do so on a tared weigh paper or in a suitable container within the chemical fume hood to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solvent to the container with the compound slowly to avoid splashing.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the gown and then the inner gloves. Safety goggles should be the last item removed before exiting the lab.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[4]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh papers, and pipette tips, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container for liquid chemical waste.
-
Disposal Method: All waste must be disposed of through a licensed hazardous material disposal company, likely via incineration.[4] Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, use a chemical spill kit to absorb the material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately. |
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
